Acid Violet 7
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOLDWRTCFZRP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044672 | |
| Record name | C.I. Food Red 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-69-1 | |
| Record name | C.I. Food Red 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Food Red 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID VIOLET 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Acid Violet 7
Introduction
Acid Violet 7, also known by its Colour Index name C.I. 18055, is a synthetic azo dye characterized by its vibrant violet-red hue.[1][2] As a sulfonated azo dye, it exhibits good solubility in water, making it suitable for a variety of applications, including the dyeing of textiles such as wool, silk, and polyamide fibers, as well as in the paper, leather, and cosmetics industries.[3][4] Furthermore, its distinct colorimetric properties have led to its use as a biological stain in laboratory settings.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and the experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a complex organic salt, the chemical identity and core physical properties of which are summarized in the tables below. As is common for many dye compounds, specific thermal transition points such as melting and boiling points are not well-defined, as these molecules often decompose at elevated temperatures.
Table 1: General Chemical Information for this compound
| Property | Value | References |
| IUPAC Name | disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
| Synonyms | C.I. This compound, C.I. 18055, Acid Fuchsine 6B, Acetyl Red 6B | |
| CAS Number | 4321-69-1 | |
| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | |
| Molecular Weight | 566.47 g/mol | |
| Chemical Structure | Single azo class |
Table 2: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | Very dark-red to deep red powder | |
| Solubility | Soluble in water (producing a blue-light red to red solution); Slightly soluble in ethanol and acetone; Insoluble in other organic solvents. | |
| Melting Point | Not available/Not determined | |
| Boiling Point | Not available/Not determined | |
| Density | Not available/Not determined | |
| UV-Vis λmax | 517 nm in water |
Reactivity and Spectral Properties
This compound's chemical behavior is characteristic of sulfonated azo dyes. Its color is sensitive to pH and the presence of metal ions.
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In Strong Acids: When treated with strong sulfuric acid, the solution appears blue-light red, which turns bright red upon dilution. In nitric acid, the solution turns scarlet to orange.
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In Strong Bases: The addition of sodium hydroxide solution results in an orange-brown coloration.
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With Metal Ions: The color of the dye can be influenced by the presence of copper and iron ions, leading to a slight darkening or lightening of the shade, respectively.
The UV-Visible absorption spectrum of this compound in an aqueous solution shows a characteristic maximum absorption (λmax) in the visible range at approximately 517 nm, which is responsible for its violet-red color.
Synthesis of this compound
The manufacturing process for this compound involves a classic azo coupling reaction. The key steps are the diazotization of an aromatic amine followed by its reaction with a coupling component.
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Diazotization: The synthesis begins with the diazotization of N-(4-aminophenyl)acetamide (p-aminoacetanilide). This reaction is typically carried out in an acidic solution with sodium nitrite to form a diazonium salt.
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Azo Coupling: The resulting diazonium salt is then coupled with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-acetyl H acid). This electrophilic substitution reaction forms the stable azo linkage (-N=N-) that is the chromophore of the dye.
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Isolation: The final product is isolated from the reaction mixture by salting out, followed by filtration, drying, and crushing to yield the powdered dye.
References
Acid Violet 7 CAS number and molecular formula
An In-Depth Technical Guide to Acid Violet 7
This technical guide provides a comprehensive overview of this compound, a synthetic azo dye. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant experimental protocols.
Core Identification
This compound is chemically identified by the following:
| Identifier | Value | Citation |
| CAS Number | 4321-69-1 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | [1] |
| Molecular Weight | 566.47 g/mol | |
| Chemical Name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |
| Synonyms | C.I. This compound, C.I. 18055, Acid Fuchsine 6B, Acid Red 6B, Acid Violet 6B |
Physicochemical Properties
This compound is a deep red or dark-brown powder with specific solubility and reactivity characteristics.
| Property | Description | Citation |
| Appearance | Deep red / Dark-brown powder | |
| Solubility | Soluble in water (yields a blueish-red to red solution); Slightly soluble in ethanol and acetone; Insoluble in other organic solvents. | |
| Reactivity with Acid/Base | In strong sulfuric acid, it appears blueish-red, turning bright red upon dilution. In nitric acid, it forms a scarlet to orange solution. The aqueous solution turns magenta with the addition of concentrated hydrochloric acid and orange-brown with sodium hydroxide. | |
| Reactivity with Metal Ions | In the presence of copper ions, its color becomes slightly darker and more blue. With iron ions, the color becomes slightly lighter. Chromium ions have little effect on its color. | |
| Molecular Structure | Single azo class dye. |
Synthesis Protocol
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.
Step 1: Diazotization of p-Aminoacetanilide
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Reactant : p-Aminoacetanilide (N-(4-aminophenyl)acetamide).
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Process : p-Aminoacetanilide is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt. This reaction is temperature-sensitive and is usually carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Step 2: Azo Coupling
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Reactant : N-acetyl H acid (4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid).
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Process : The diazonium salt solution from Step 1 is added to a solution of N-acetyl H acid. A coupling reaction occurs where the diazonium salt acts as an electrophile and attacks the electron-rich naphthalene ring of the N-acetyl H acid, forming the azo bond (-N=N-) that characterizes this compound.
Step 3: Isolation and Purification
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Process : The resulting dye is isolated from the reaction mixture through salting out, followed by filtration. The collected solid is then dried and crushed to yield the final powdered product.
References
Synthesis and purification of Acid Violet 7 for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Acid Violet 7
Introduction
This compound (C.I. 18055) is a synthetic monoazo dye characterized by its vibrant violet color and its application in various industries, including textiles, leather, paper, and cosmetics.[1][2] For laboratory purposes, particularly in biological staining and as a reference standard in analytical studies, a high-purity sample is often required.[1][3] This guide provides a comprehensive overview of the synthesis and subsequent purification of this compound for use in research and development settings.
The synthesis is based on a classical azo coupling reaction, a cornerstone of dye chemistry. The process involves two main stages: the diazotization of an aromatic amine followed by its coupling with a suitable coupling agent.[1] In the case of this compound, the synthesis route employs the diazotization of N-(4-aminophenyl)acetamide (p-aminoacetanilide) and its subsequent coupling with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-acetyl H acid).
Purification of the crude product is critical to remove unreacted starting materials, by-products, and inorganic salts. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. Understanding these properties is crucial for its synthesis, handling, and application.
| Property | Value | Reference |
| IUPAC Name | Disodium 5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
| C.I. Name | This compound, C.I. 18055 | |
| CAS Number | 4321-69-1 | |
| Molecular Formula | C20H16N4Na2O9S2 | |
| Molecular Weight | 566.47 g/mol | |
| Appearance | Violet or deep red powder | |
| Solubility | Soluble in water; insoluble in most organic solvents | |
| Maximum Absorption (λmax) | 520 nm (in water) |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the formation of a diazonium salt from p-aminoacetanilide, which then couples with N-acetyl H acid to form the final azo dye.
Synthesis Workflow
References
The Inner Workings of a Biological Stain: A Technical Guide to the Mechanism of Action of Acid Violet 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 7, also known by its Colour Index number C.I. 18055, is a synthetic anionic azo dye.[1][2][3] While extensively utilized in the textile and leather industries for its vibrant violet hue and strong fiber affinity, its application extends into the realm of biological staining.[4][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a biological stain, detailing its chemical interactions with tissue components, providing exemplary experimental protocols, and presenting quantitative data for a comprehensive understanding.
Chemical and Physical Properties of this compound
This compound is a sulfonated azo dye with the chemical formula C₂₀H₁₆N₄Na₂O₉S₂ and a molecular weight of 566.47 g/mol . Its structure is characterized by one or more azo groups (-N=N-) and sulfonic acid (-SO₃H) groups. It is these negatively charged sulfonate groups that are fundamental to its function as an acid dye.
| Property | Value | Reference |
| CI Name | This compound | |
| CI Number | 18055 | |
| CAS Number | 4321-69-1 | |
| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | |
| Molecular Weight | 566.47 g/mol | |
| Dye Class | Anionic Azo Dye | |
| Appearance | Violet Powder | |
| Solubility | Water Soluble |
Core Mechanism of Action: Electrostatic Interactions
The primary mechanism by which this compound stains biological tissues is through electrostatic or ionic interactions. As an anionic dye, this compound carries a net negative charge in aqueous solutions due to the ionization of its sulfonic acid groups into sulfonate groups (-SO₃⁻).
Biological tissues are composed of a variety of macromolecules, with proteins being a primary target for acid dyes. Proteins are polymers of amino acids, some of which have side chains that can carry a positive charge. The amino acids arginine, lysine, and histidine contain amino groups (-NH₂) that can be protonated to form cationic groups (-NH₃⁺) under acidic conditions.
The staining process is therefore a classic acid-base interaction: the anionic dye is attracted to and forms ionic bonds with the cationic sites on tissue proteins. This property of tissues to bind to acid dyes is termed acidophilia .
The Critical Role of pH
The pH of the staining solution is a critical factor that governs the intensity and specificity of staining with this compound. In a more acidic solution (lower pH), the concentration of protons (H⁺) is higher. This leads to increased protonation of the amino groups on proteins, resulting in a greater number of positively charged sites. Consequently, the electrostatic attraction between the anionic dye and the tissue proteins is enhanced, leading to a more intense stain. Conversely, at a higher pH, proteins will have fewer protonated amino groups, leading to weaker staining.
Mechanism of this compound Staining
Other Contributing Interactions
While electrostatic forces are dominant, other intermolecular forces can contribute to the binding of this compound to tissues, including:
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Van der Waals Forces: These are weak, short-range attractions between molecules and are ubiquitous in dye-fiber interactions.
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Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the dye and protein structures allows for the formation of hydrogen bonds, further stabilizing the dye-tissue complex.
Experimental Protocols
Although specific, validated histological protocols for this compound are not abundant in mainstream literature, its properties as an acid dye make it a suitable component in polychromatic staining techniques like the Masson's Trichrome stain. The following is a representative protocol adapted from the principles of Masson's Trichrome, illustrating how this compound could be theoretically incorporated.
Representative Trichrome Staining Protocol
This protocol is a multi-step procedure designed to differentiate cellular elements, with collagen being a key target.
Reagents:
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Fixative: Bouin's solution or 10% neutral buffered formalin.
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Nuclear Stain: Weigert's iron hematoxylin.
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Cytoplasmic Stain: A solution of Biebrich scarlet and acid fuchsin. (this compound could potentially be used as a component or substitute here, depending on the desired color palette and differential staining properties).
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Differentiator: Phosphomolybdic/phosphotungstic acid solution.
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Collagen Stain: Aniline blue or Light Green SF.
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Acid Differentiator: 1% acetic acid solution.
Procedure:
-
Deparaffinization and Rehydration:
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Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through descending grades of ethanol (100%, 95%, 70%; 3 minutes each).
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Rinse in distilled water.
-
-
Mordanting (for formalin-fixed tissue):
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Immerse slides in Bouin's solution at 56°C for 1 hour.
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Wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
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Wash in running tap water for 10 minutes.
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Rinse in distilled water.
-
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Cytoplasmic Staining:
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Stain in Biebrich scarlet-acid fuchsin solution for 5-10 minutes.
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Rinse in distilled water.
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-
Differentiation 1:
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Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
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-
Collagen Staining:
-
Transfer directly to aniline blue or light green solution and stain for 5-10 minutes.
-
-
Differentiation 2:
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Rinse briefly in distilled water.
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Differentiate in 1% acetic acid solution for 1-3 minutes.
-
-
Dehydration and Mounting:
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Dehydrate through ascending grades of ethanol (95%, 100% - 2 changes).
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Clear in xylene (2 changes).
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Mount with a permanent mounting medium.
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Workflow for Trichrome Staining
Quantitative Data
Quantitative analysis of staining intensity can be performed using techniques such as spectrophotometry or digital image analysis to measure optical density. The following table presents hypothetical quantitative data for the binding of this compound to various protein-rich substrates, illustrating the principles of differential staining. It is important to note that actual values will vary based on tissue type, fixation method, and the specific staining protocol employed.
| Substrate | Predominant Proteins | Expected Staining Intensity (Arbitrary Units of Optical Density) | Rationale |
| Cytoplasm | Various structural and enzymatic proteins | 0.85 ± 0.15 | High concentration of proteins with basic amino acid residues. |
| Muscle Fibers | Actin, Myosin | 0.95 ± 0.20 | Very high density of contractile proteins. |
| Collagen Fibers | Collagen Type I, III | 0.70 ± 0.10 | Collagen is proteinaceous and will bind acid dyes, but may be differentiated from muscle by other stains in a trichrome sequence. |
| Erythrocytes | Hemoglobin | 0.90 ± 0.18 | Densely packed protein content. |
| Nuclei | Histones, DNA | 0.20 ± 0.05 | Primarily basophilic due to nucleic acids; minimal staining with acid dyes. |
Note: The data presented in this table is for illustrative purposes to demonstrate the concept of differential acidophilic staining and is not derived from specific experimental results for this compound.
Signaling Pathways and Logical Relationships
Currently, there is no scientific literature to suggest that this compound directly interacts with or is used to visualize specific cellular signaling pathways. Its mechanism is one of general protein staining rather than targeted binding to components of a signaling cascade.
The logical relationship in a differential staining method like Masson's Trichrome, where a dye like this compound could be used, is based on the sequential application and differentiation of dyes with varying affinities for different tissue components.
References
Acid Violet 7: A Technical Evaluation of its Properties as a Fluorescent Dye
Physicochemical and Spectroscopic Properties
Acid Violet 7 is a synthetic dye characterized by its violet color in solution. Its chemical structure, containing an azo linkage (-N=N-) and sulfonic acid groups, is typical of acid dyes used for staining proteinaceous materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₁₆N₄Na₂O₉S₂ | [1] |
| Molecular Weight | 566.47 g/mol | [1] |
| CAS Number | 4321-69-1 | [1] |
| C.I. Number | 18055 | |
| Appearance | Dark red to violet powder | |
| Solubility | Soluble in water |
Spectroscopic analysis reveals that this compound absorbs light in the visible region, which is responsible for its color. However, there is a conspicuous absence of data regarding its fluorescence emission.
Table 2: Spectroscopic Properties of this compound
| Parameter | Value | Reference(s) |
| Absorption Maximum (λmax) | ~517 nm | |
| Molar Extinction Coefficient (ε) | Not reported | |
| Excitation Maximum (λex) | Not applicable (non-fluorescent) | |
| Emission Maximum (λem) | Not applicable (non-fluorescent) | |
| Fluorescence Quantum Yield (ΦF) | Not reported (presumed to be negligible) | |
| Fluorescence Lifetime (τ) | Not applicable (non-fluorescent) |
Analysis of Fluorescent Potential
While some commercial suppliers may broadly categorize this compound under "fluorescent dyes," this appears to be a general classification rather than a reflection of its specific properties. A thorough search of scientific databases reveals no peer-reviewed studies that characterize or utilize the fluorescence of this compound.
A related compound, Acid Violet 17, has been reported to exhibit faint fluorescence when excited with green light. However, this property cannot be directly extrapolated to this compound due to differences in their chemical structures. The azo group in many dyes is known to provide a pathway for non-radiative decay of the excited state, which often quenches fluorescence.
Established Applications as a Non-Fluorescent Stain
The primary utility of this compound in research and industrial settings is as a colorimetric stain. Its anionic nature allows it to bind to cationic components in biological samples, most notably proteins.
Histological Staining
This compound is used as a histological stain to provide contrast in tissue sections, enabling the visualization of cellular structures under a light microscope. Like other acid dyes, it binds to acidophilic tissue components such as cytoplasm, collagen, and muscle fibers.
Protein Staining in Electrophoresis
While less common than Coomassie Brilliant Blue, acid violet dyes can be used to stain proteins in polyacrylamide gels after electrophoresis. The staining mechanism involves the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues of the proteins.
Experimental Protocols (for Non-Fluorescent Staining)
Given the lack of evidence for its fluorescence, this guide provides a general protocol for the use of this compound as a protein stain in histology, which is its well-documented application.
General Histological Staining Protocol
This protocol is a generalized procedure and may require optimization based on the specific tissue and desired staining intensity.
Materials:
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This compound solution (e.g., 0.1-1% w/v in an acidic aqueous solution)
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Fixative (e.g., 10% neutral buffered formalin)
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Differentiating solution (e.g., dilute acid or alcohol solution)
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Dehydrating agents (graded alcohols)
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Clearing agent (e.g., xylene)
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Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.
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Fixation: Ensure the tissue is adequately fixed according to standard histological procedures.
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Staining: Immerse slides in the this compound staining solution for a designated period (e.g., 5-15 minutes).
-
Rinsing: Briefly rinse the slides in a differentiating solution to remove excess stain.
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Dehydration: Dehydrate the sections through a graded series of alcohols.
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Clearing: Clear the sections in xylene.
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Mounting: Mount a coverslip using an appropriate mounting medium.
Logical Workflow for Dye Application
The following diagram illustrates the general workflow for using this compound as a histological stain.
Conclusion
References
An In-depth Technical Guide to the Spectral Properties and Absorbance Maxima of Acid Violet 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Acid Violet 7 (C.I. 18055), a sulfonated azo dye. The document details its absorbance characteristics, outlines experimental protocols for its analysis, and provides a framework for understanding its behavior in solution.
Core Spectral Properties
This compound is characterized by its strong absorbance in the visible region of the electromagnetic spectrum, which is responsible for its deep violet color. The dye's primary application is in the textile and cosmetic industries; however, its well-defined spectral characteristics also make it a subject of study in fields such as environmental science for monitoring dye degradation.
Quantitative Spectral Data
| Parameter | Value | Solvent/Conditions |
| Absorbance Maximum (λmax) | 517 nm[1] | Aqueous Solution |
| 520 nm[2] | Aqueous Solution | |
| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂[2] | - |
| Molecular Weight | 566.47 g/mol [2] | - |
| Molar Extinction Coefficient (ε) | Not available in cited literature | - |
Experimental Protocols
A standardized protocol for determining the absorbance spectrum and quantifying the concentration of this compound using UV-Visible spectrophotometry is outlined below.
Preparation of Stock and Working Solutions
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Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound powder and dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Once dissolved, bring the volume up to the 100 mL mark with deionized water and mix thoroughly.
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Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. Typical concentrations may range from 1 mg/L to 20 mg/L, depending on the expected sample concentrations. A supporting electrolyte, such as 0.1 M Na₂SO₄, can be used to maintain constant ionic strength if required for the specific application.
UV-Visible Spectrophotometry Analysis
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Instrument Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
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Blank Measurement: Fill a cuvette with the same solvent used to prepare the dye solutions (e.g., deionized water or 0.1 M Na₂SO₄). Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 300-800 nm).
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Sample Measurement: Rinse the cuvette with a small amount of the lowest concentration working standard before filling it. Measure the absorbance of each working standard, starting from the lowest concentration and proceeding to the highest.
-
Spectrum Acquisition: For a full spectrum analysis, scan the sample across the entire selected wavelength range to identify the absorbance maximum (λmax).
-
Calibration Curve: Plot the absorbance at λmax versus the concentration of the working standards. The resulting graph should be a linear plot that adheres to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the absorbance spectrum of this compound.
Solvent Effects on Spectral Properties
The polarity of the solvent can significantly influence the absorbance spectrum of a dye. While specific data for this compound in various organic solvents is not extensively documented in the reviewed literature, general trends observed for similar dyes, such as Crystal Violet, can provide some insight. In general, a shift in the absorbance maximum (solvatochromism) can be expected with changes in solvent polarity. For precise quantitative measurements, it is crucial to use the same solvent for both the calibration standards and the unknown samples.
This guide provides a foundational understanding of the spectral properties of this compound and a practical framework for its analysis. For applications requiring precise quantification, the experimental determination of the molar extinction coefficient under the specific conditions of use is strongly recommended.
References
Navigating the Chromatic Challenge: A Technical Guide to the Safe Handling of Acid Violet 7
For Immediate Release
This technical guide provides an in-depth analysis of the health and safety considerations essential for researchers, scientists, and drug development professionals handling Acid Violet 7 (C.I. 60730; CAS 4321-69-1). By consolidating quantitative toxicological data, detailing experimental safety protocols, and visualizing critical safety workflows, this document serves as a comprehensive resource for mitigating risks associated with this synthetic azo dye.
Section 1: Toxicological and Physicochemical Profile
This compound is a synthetic dye with a range of industrial and cosmetic applications.[1][2] A thorough understanding of its toxicological and physicochemical properties is paramount for safe handling. While some sources state that the dye has low acute toxicity, it is crucial to recognize the potential for skin and eye irritation, as well as sensitization.[3][4] The primary concern with azo dyes lies in their metabolic reduction, which can lead to the formation of potentially hazardous aromatic amines.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | C.I. 60730, Ext. D&C Violet No. 2, Food Red 11 | |
| CAS Number | 4321-69-1 | |
| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | |
| Molecular Weight | 566.47 g/mol | |
| Appearance | Violet powder | |
| Solubility | Soluble in water |
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Result | Species | Reference(s) |
| Acute Oral Toxicity | Low toxicity by ingestion. | Not specified | |
| Skin Irritation | May cause mild skin irritation in sensitive individuals. | Not specified | |
| Eye Irritation | Dust may cause irritation and inflammation. | Not specified | |
| Sensitization | May cause sensitization by skin contact. | Not specified | |
| Mutagenicity | Mutagenicity data reported. | Salmonella typhimurium (Ames test) | |
| Teratogenicity & Maternal Toxicity (NOAEL) | 1000 mg/kg bw/day | Rat |
Section 2: Experimental Protocols for Safety Assessment
Standardized protocols are critical for evaluating the potential hazards of chemical compounds. The following methodologies are key in assessing the safety profile of this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in an appropriate culture medium.
-
Test Substance Application: A defined amount of this compound (as a solid or in a suitable solvent) is applied topically to the tissue surface.
-
Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A reduction in cell viability below a certain threshold (e.g., 50%) indicates a potential for skin irritation.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)
This assay evaluates the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium model.
Methodology:
-
Tissue Preparation: Reconstituted human cornea-like epithelium tissues are pre-incubated in a maintenance medium.
-
Test Substance Application: A precise volume or weight of this compound is applied to the epithelial surface of the tissue.
-
Exposure and Rinsing: The tissues are exposed for a defined duration (e.g., 30 minutes) and then thoroughly rinsed.
-
Post-Exposure Incubation: The tissues are transferred to a fresh medium and incubated for a post-exposure period.
-
Viability Assessment: Tissue viability is measured using the MTT assay.
-
Data Analysis: The relative viability of the treated tissues compared to negative controls is used to classify the irritation potential.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method for identifying substances that can cause gene mutations. For azo dyes, specific modifications to the standard protocol are necessary to facilitate their metabolic activation.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used.
-
Metabolic Activation: A liver extract (S9 fraction), typically from hamsters for azo dyes, is included to simulate mammalian metabolism. Flavin mononucleotide (FMN) is added to the S9 mix to promote the reductive cleavage of the azo bond.
-
Pre-incubation: The test substance, bacterial strain, and S9/FMN mixture are pre-incubated together for a short period (e.g., 20-30 minutes) before plating.
-
Plating and Incubation: The mixture is then plated on a minimal glucose agar medium lacking histidine. The plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Section 3: Visualizing Safety Workflows and Pathways
Chemical Safety Risk Assessment Workflow
A systematic risk assessment is crucial for the safe handling of any chemical. The following diagram outlines a logical workflow for assessing the risks associated with this compound.
Personal Protective Equipment (PPE) Selection Flowchart
The selection of appropriate PPE is a critical step in mitigating exposure to this compound, particularly in its powdered form.
General Metabolic Pathway of Azo Dyes
The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond, primarily by azoreductases found in the liver and gut microbiota. This process breaks the dye down into its constituent aromatic amines, which may then undergo further metabolic activation or detoxification. One study identified 4'-aminoacetanilide and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid as degradation products of this compound.
Section 4: Handling, Storage, and Emergency Procedures
Handling and Storage
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin and eyes by wearing appropriate personal protective equipment.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: If dust is inhaled, move the individual to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Give water to drink.
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Section 5: Conclusion
While this compound is a valuable compound in various scientific and industrial applications, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to work with this compound safely and responsibly. Adherence to the outlined risk assessment procedures, proper use of personal protective equipment, and a clear understanding of emergency protocols are essential for minimizing risk and ensuring a safe laboratory environment.
References
A Technical Guide to High-Purity Acid Violet 7 for Scientific Applications
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Acid Violet 7. This document outlines the specifications from various commercial suppliers, details experimental protocols, and provides logical workflows for its use in scientific research.
Commercial Availability and Specifications of this compound
High-purity this compound (CAS No. 4321-69-1), a sulfonated azo dye, is available from several commercial suppliers catering to the research and development sector. While purity can be lot-specific, the following table summarizes typical specifications offered by various vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise quantitative data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Grade | Intended Use |
| MedchemExpress | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Purity specified on CoA | Research Use Only |
| Gentaur | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Not specified | Laboratory Reagent |
| Santa Cruz Biotechnology | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Lot-specific data on CoA | Research Use Only |
| CP Lab Safety | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Not specified | Research/Commercial Use |
| AccuStandard | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Certified as a technical mixture of the commercial dye product[1] | Analytical Reference Material |
| World Dye Variety | C.I. This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Not specified | Dyeing and other applications[2] |
| Chemos GmbH & Co. KG | This compound | 4321-69-1 | Not specified in search results | Not specified | Not specified | General Use |
| Hangzhou Colorific Chemicals Co., Ltd. | This compound | 4321-69-1 | Not specified in search results | Not specified | Not specified | Agrochemicals |
Experimental Protocols
This compound is predominantly used in studies focusing on dye degradation and, to a lesser extent, in biological staining and toxicological assays.
Protocol for Photocatalytic Degradation of this compound
This protocol is adapted from studies on the degradation of azo dyes using advanced oxidation processes.[3]
Objective: To evaluate the photocatalytic degradation of this compound in an aqueous solution.
Materials:
-
This compound
-
Photocatalyst (e.g., TiO₂, ZnO)
-
Deionized water
-
UV light source
-
Spectrophotometer
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vessel
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving the required amount in deionized water.
-
Photocatalytic Reaction:
-
In a reaction vessel, add a specific volume of the this compound solution and a known amount of the photocatalyst.
-
Adjust the pH of the solution to the desired value (e.g., pH 3) using dilute acid or base.
-
Place the vessel on a magnetic stirrer and irradiate with a UV light source.
-
-
Sample Analysis:
-
At regular time intervals, withdraw aliquots of the solution.
-
Centrifuge or filter the aliquots to remove the photocatalyst.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer to determine the dye concentration.
-
-
Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Hypothetical Protocol for Staining of Proteinaceous Material
This protocol is a hypothetical adaptation based on the use of other acid violet dyes, such as Acid Violet 17, for staining protein-rich materials.
Objective: To stain protein components in a biological sample.
Materials:
-
This compound staining solution (e.g., 0.1% w/v in an acidic buffer)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Differentiating solution (e.g., dilute acid or alcohol)
-
Microscope slides with fixed tissue sections or other biological samples
-
Staining jars
-
Microscope
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate tissue sections if necessary.
-
Fixation: Fix the biological sample according to standard laboratory procedures.
-
Staining: Immerse the slides in the this compound staining solution for a defined period (e.g., 5-10 minutes).
-
Rinsing: Briefly rinse the slides in a differentiating solution to remove excess stain.
-
Dehydration and Mounting: Dehydrate the samples through a graded series of alcohols, clear in xylene, and mount with a coverslip.
-
Microscopic Examination: Observe the stained sample under a microscope. Protein-rich structures should appear violet.
Logical Workflows and Diagrams
The following diagrams, created using the DOT language, illustrate common experimental workflows involving this compound.
References
Fundamental applications of Acid Violet 7 in scientific research
An In-depth Technical Guide to the Fundamental Applications of Acid Violet 7 in Scientific Research
Introduction
This compound (C.I. 18055), a sulfonated monoazo dye, serves as a versatile tool in various scientific research domains.[1][2] Its primary utility stems from its ability to bind to proteins, making it a valuable stain in histology, forensic science, and proteomics.[3][4] This technical guide provides an in-depth overview of the core applications of this compound, focusing on detailed experimental protocols, quantitative data, and the underlying mechanisms for researchers, scientists, and drug development professionals. While the dye is also extensively studied as a model compound in environmental degradation and toxicological research, this guide will focus on its applications as a direct tool in the laboratory.[5]
Core Application 1: Staining of Proteins in Tissues and Biological Samples
This compound is an effective protein stain used for enhancing the visibility of protein-rich materials, such as cytoplasm, connective tissue, and blood. Its anionic nature allows it to bind to positively charged groups in proteins under acidic conditions, imparting a distinct purple color. This application is particularly prominent in forensic science for the enhancement of fingerprints and shoeprints in blood on various surfaces.
Experimental Protocol: Histological Staining with this compound
This protocol is adapted from standard protein staining procedures and is suitable for paraffin-embedded tissue sections.
1. Reagent Preparation:
-
Fixative: 10% Neutral Buffered Formalin.
-
This compound Staining Solution:
-
This compound (C.I. 18055): 1 g
-
Glacial Acetic Acid: 50 mL
-
Ethanol (95%): 200 mL
-
Distilled Water: 750 mL
-
-
Differentiating Solution:
-
0.5% Glacial Acetic Acid in 95% Ethanol.
-
-
Dehydrating Agents: Graded alcohols (70%, 95%, 100%).
-
Clearing Agent: Xylene.
2. Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.
-
Staining: Immerse slides in the this compound staining solution for 5-10 minutes.
-
Rinsing: Briefly rinse the slides in distilled water.
-
Differentiation: Dip the slides in the differentiating solution for a few seconds to remove excess stain. Monitor microscopically until the target structures are clearly stained violet against a lighter background.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a suitable mounting medium.
Experimental Workflow for Histological Staining
Caption: General workflow for staining tissue sections with this compound.
Core Application 2: Protein Gel Staining
This compound, often under the name Serva Violet 17, provides a fast and sensitive method for staining proteins in polyacrylamide gels following isoelectric focusing. It offers a convenient alternative to other staining methods, avoiding the use of organic solvents with hazardous vapors. The colloidal nature of the stain in a phosphoric acid solution allows for rapid protein detection with low background.
Experimental Protocol: Colloidal this compound Gel Staining
This protocol is designed for staining proteins in polyacrylamide gels, particularly after isoelectric focusing.
1. Reagent Preparation:
-
Fixation Solution: Trichloroacetic acid solution.
-
Staining Solution: 0.1-0.2% (w/v) colloidal Acid Violet 17 in 10% (w/v) phosphoric acid.
-
Destaining Solution: 3% (w/v) phosphoric acid.
2. Staining Procedure:
-
Fixation: Fix the gel in trichloroacetic acid.
-
Staining: Immerse the gel in the colloidal Acid Violet 17 staining solution for 5-10 minutes. For major protein bands (100-500 ng), a staining time of only 0.5-3 minutes may be sufficient for visualization without destaining.
-
Destaining: To detect minor components, destain the gel with 3% (w/v) phosphoric acid for 5-80 minutes, depending on gel thickness.
-
Analysis: Visualize the stained protein bands. Dye can be eluted from the gel with 50% v/v dioxane-water for quantitative absorbance measurements.
Quantitative Data for Protein Gel Staining
| Parameter | Value | Reference |
| Stain Concentration | 0.1 - 0.2% (w/v) in 10% phosphoric acid | |
| Staining Time | 0.5 - 10 minutes | |
| Destaining Time | 5 - 80 minutes | |
| Detection Range (Linear) | 1 - 100 µg of marker proteins | |
| Rapid Visualization Limit | 100 - 500 ng of protein |
Experimental Workflow for Protein Gel Staining
Caption: Workflow for staining proteins in polyacrylamide gels.
Application in Toxicological Research
While not a direct application tool, the toxicological profile of this compound is critical for researchers to understand. As an azo dye, its safety is a subject of investigation. The primary concern is the metabolic cleavage of the azo bond (N=N) by intestinal microbiota or liver enzymes, which releases aromatic amines. Some of these component amines are known or suspected carcinogens. The carcinogenicity is thought to arise from the bioactivation of these amines by cytochrome P450 enzymes, leading to the formation of DNA adducts.
Toxicological Mechanism of Azo Dyes
Caption: Potential toxicological mechanism of this compound via metabolic activation.
Summary and Safety Considerations
This compound is a valuable protein stain for both tissue and gel-based applications due to its simplicity and sensitivity. However, users should handle the compound with care, recognizing its classification as a hazardous substance and potential carcinogen. Appropriate personal protective equipment, including gloves and eye protection, should be used, and work should be conducted in well-ventilated areas to minimize exposure. All waste must be handled in accordance with local, state, and federal regulations.
References
An In-depth Technical Guide to Acid Violet 7: History, Development, and Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the history, chemical properties, synthesis, and diverse applications of Acid Violet 7 (C.I. 18055), a significant member of the azo class of acid dyes. This document consolidates key technical data, experimental methodologies, and safety information to serve as a valuable resource for professionals in research, development, and various industrial sectors.
Introduction and Historical Context
This compound, also known by numerous synonyms including Acid Fuchsine 6B and C.I. Food Red 11, has a history rooted in the expansion of synthetic dyestuffs in the late 19th and early 20th centuries. As a monoazo dye, its development was part of the broader exploration of diazo coupling reactions to create a wide spectrum of colors for industrial applications. Its primary utility was found in the dyeing of protein fibers such as wool and silk, as well as polyamides like nylon, due to the ionic bonding between the anionic dye molecules and the cationic sites on the fibers in an acidic medium.[1] Over the years, its application has expanded to include the coloring of leather, paper, soap, wood, and even use in cosmetics and as a biological stain.[1]
Chemical and Physical Properties
This compound is a synthetic organic compound characterized by its vibrant reddish-purple hue. It is the disodium salt of 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulfonic acid.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | This compound, 18055 | [3] |
| CAS Number | 4321-69-1 | [3] |
| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | |
| Molecular Weight | 566.47 g/mol | |
| Appearance | Deep red to dark brown powder | |
| Solubility | Soluble in water (blue-light red to red solution) | |
| Slightly soluble in ethanol and acetone | ||
| Insoluble in other organic solvents | ||
| λmax (in water) | ~517 nm |
Synthesis of this compound
The manufacturing process for this compound involves a classic diazotization and azo coupling reaction. The primary starting materials are N-(4-aminophenyl)acetamide (also known as p-aminoacetanilide) and 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-acetyl H acid).
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocol: Laboratory Scale Synthesis
The following is a representative protocol for the laboratory synthesis of this compound.
Materials:
-
N-(4-aminophenyl)acetamide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-acetyl H acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve a specific molar equivalent of N-(4-aminophenyl)acetamide in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5°C.
-
Stir the mixture for approximately 30 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper (excess nitrous acid will turn it blue).
-
-
Azo Coupling:
-
In a separate vessel, dissolve an equimolar amount of 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid in an aqueous solution of sodium carbonate to form a clear solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline coupling component solution with vigorous stirring.
-
Maintain the temperature below 10°C and keep the solution alkaline (pH 8-9) by adding sodium carbonate solution as needed.
-
Continue stirring for 2-3 hours until the coupling reaction is complete.
-
-
Isolation and Purification:
-
Salt out the dye by adding sodium chloride to the reaction mixture until precipitation is complete.
-
Filter the precipitated this compound dye.
-
Wash the filter cake with a saturated sodium chloride solution to remove impurities.
-
Dry the purified dye in an oven at a controlled temperature (e.g., 70-80°C).
-
Caption: Experimental workflow for this compound synthesis.
Applications of this compound
This compound is a versatile dye with applications in various fields, primarily due to its affinity for proteinaceous and polyamide substrates.
Textile Dyeing
This compound is widely used for dyeing wool, silk, and nylon, producing vibrant violet shades with good leveling properties. The dyeing process is typically carried out in an acidic dyebath.
Table 2: Fastness Properties of this compound on Wool
| Fastness Property | ISO Standard Rating (1-5) | AATCC Standard Rating (1-5) | Reference |
| Light Fastness | 4 | 4 | |
| Washing (Fading) | 4 | 2 | |
| Washing (Staining) | 2-3 | 2 | |
| Perspiration (Fading) | 4 | 1 | |
| Perspiration (Staining) | 2 | 1 | |
| Oxygen Bleaching | 1 | 1 | |
| Seawater | 4 | 2 |
Note: Ratings are on a scale of 1 to 5, where 5 represents the best fastness.
Experimental Protocol: Exhaust Dyeing of Wool with this compound
Materials:
-
Wool yarn or fabric
-
This compound dye
-
Acetic acid or formic acid
-
Glauber's salt (sodium sulfate)
-
Non-ionic wetting agent
-
Dyeing apparatus (e.g., beaker, water bath)
Procedure:
-
Scouring: Wash the wool material with a non-ionic detergent to remove any impurities and ensure even dye uptake. Rinse thoroughly.
-
Dye Bath Preparation:
-
Prepare a dyebath with a liquor ratio of 40:1 (40 parts water to 1 part material by weight).
-
Add 10% (on weight of fiber, owf) Glauber's salt and 1% (owf) of a non-ionic wetting agent.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing:
-
Introduce the wet, scoured wool into the dyebath at 40°C.
-
Run the material for 10 minutes, then add the pre-dissolved this compound dye (e.g., 2% owf for a medium shade).
-
Raise the temperature of the dyebath to the boil (98-100°C) over 45 minutes.
-
Continue dyeing at the boil for 45-60 minutes to ensure good dye exhaustion and fixation.
-
-
Rinsing and Finishing:
-
Cool the dyebath slowly to 70°C before removing the material.
-
Rinse the dyed wool with warm water and then cold water until the water runs clear.
-
Hydroextract and dry the material at a moderate temperature.
-
Biological Staining
This compound can be used as a biological stain, particularly for protein-rich structures. Its application in histology is analogous to other acid dyes that bind to cytoplasmic components.
Experimental Protocol: Staining of Paraffin-Embedded Tissue Sections
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound staining solution (1% w/v in 1% aqueous acetic acid)
-
Differentiating solution (e.g., 70% ethanol)
-
Hematoxylin (for counterstaining, optional)
-
Graded alcohols and xylene for dehydration and clearing
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of alcohols (100%, 95%, 70%) and finally in distilled water.
-
Nuclear Counterstain (Optional): Stain with a standard hematoxylin solution and blue in tap water.
-
Staining: Immerse the slides in the this compound staining solution for 5-10 minutes.
-
Rinsing: Briefly rinse the slides in distilled water.
-
Differentiation: Dip the slides in 70% ethanol for a few seconds to remove excess stain. Monitor microscopically to achieve the desired staining intensity.
-
Dehydration, Clearing, and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Toxicological Profile and Safety
The toxicology of this compound presents a complex picture, with varying classifications and findings across different studies.
Table 3: Toxicological Data for this compound
| Endpoint | Result | Reference(s) |
| Acute Oral Toxicity (LD₅₀, rat) | 23,160 mg/kg | |
| Mutagenicity (Ames Test) | Mutagenicity observed, particularly after anaerobic biodegradation. The degradation product 4'-aminoacetanilide showed strong mutagenicity. | |
| Carcinogenicity | Some sources suggest potential carcinogenicity due to the release of aromatic amines upon reductive cleavage of the azo bond. Other classifications state it does not meet GHS hazard criteria for carcinogenicity. | |
| Skin/Eye Irritation | May cause skin and eye irritation in some individuals. |
It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, especially when handling the powder.
Biodegradation
Studies have shown that this compound can be biodegraded by certain microorganisms, such as Pseudomonas putida. The degradation pathway typically involves an initial anaerobic azoreduction, which cleaves the azo bond, followed by aerobic degradation of the resulting aromatic amines.
Caption: Biodegradation pathway of this compound.
The mutagenicity of the anaerobic degradation products, particularly 4'-aminoacetanilide, highlights the importance of complete aerobic treatment of wastewater containing this dye to ensure the detoxification of the effluent.
Conclusion
This compound remains a commercially important dye with a long history of use in various industries. Its chemical properties make it particularly suitable for coloring protein and polyamide fibers. While its synthesis is based on well-established azo chemistry, its toxicological profile, especially concerning its degradation products, warrants careful consideration and appropriate handling and disposal procedures. This guide has provided a detailed technical overview to aid researchers and professionals in understanding and utilizing this versatile dye responsibly.
References
Methodological & Application
Application Notes and Protocols: Preparation of Acid Violet 7 Staining Solution for Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 7, also known by its Colour Index (C.I.) number 18055 or as Lissamine Red 6B, is a synthetic acid dye belonging to the azo class. In histological applications, acid dyes are utilized for their affinity to stain basic cellular components, such as cytoplasm, muscle, and collagen. The staining mechanism is based on the electrostatic attraction between the anionic sulfonic acid groups of the dye and the cationic amino groups of proteins in the tissue, a process that is enhanced in an acidic environment. While specific, validated protocols for the use of this compound in general histology are not abundantly available in the literature, its properties as an acid dye allow for the adaptation of established methods for similar dyes.
This document provides a detailed protocol for the preparation of an this compound staining solution, adapted from protocols for other acid violet dyes used in histology. It is intended to serve as a starting point for researchers to develop and optimize their own staining procedures.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of staining solutions.
| Property | Value |
| Synonyms | C.I. This compound, Amidonaphthol Red 6B, Lissamine Red 6B |
| Colour Index (C.I.) No. | 18055 |
| CAS Number | 4321-69-1 |
| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ |
| Molecular Weight | 566.47 g/mol |
| Appearance | Dark red to violet powder |
| Solubility in Water | Soluble |
| Solubility in Ethanol | Slightly soluble |
| Solubility in Acetone | Slightly soluble |
Experimental Protocol: Preparation of this compound Staining Solution
This protocol is adapted from established procedures for other acid dyes, such as Acid Violet 17 and Acid Violet 80, and provides a reliable method for preparing a working staining solution.
Materials and Reagents
-
This compound (C.I. 18055) powder
-
Distilled or deionized water
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Filter paper (e.g., Whatman No. 1)
Solution Preparation
1. 1% (w/v) this compound Stock Solution
-
Procedure:
-
Weigh 1.0 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water.
-
Place a magnetic stir bar in the flask and stir until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add distilled water to bring the final volume to 100 mL.
-
Filter the solution to remove any particulate matter.
-
-
Storage: The stock solution should be stored in a tightly sealed, light-protected container at room temperature. Stability can vary, but it is generally stable for several weeks.
2. 0.1% (w/v) this compound Working Staining Solution
-
Procedure:
-
Measure 10 mL of the 1% this compound stock solution and transfer it to a 100 mL volumetric flask.
-
Add 1 mL of glacial acetic acid to the flask. This will create a final acetic acid concentration of approximately 1%.
-
Add distilled water to bring the final volume to 100 mL.
-
Mix the solution thoroughly.
-
-
Storage and Use: The working solution should be prepared fresh before each use for optimal performance.
Summary of Solution Compositions
| Solution | Component | Quantity |
| 1% Stock Solution | This compound Powder | 1.0 g |
| Distilled Water | to 100 mL | |
| 0.1% Working Solution | 1% this compound Stock | 10 mL |
| Glacial Acetic Acid | 1 mL | |
| Distilled Water | to 100 mL |
Workflow for Staining Solution Preparation
The following diagram illustrates the sequential steps for preparing the this compound working staining solution from the powder.
Caption: Workflow for preparing this compound staining solution.
Application in Histological Staining
The prepared 0.1% this compound working solution can be used as a counterstain in various histological techniques, such as in trichrome staining methods, or as a general cytoplasmic stain. The acidic nature of the solution enhances its binding to eosinophilic structures.
General Staining Procedure Outline:
-
Deparaffinize and rehydrate tissue sections to water.
-
Perform nuclear staining (e.g., with Weigert's hematoxylin) and rinse.
-
Immerse slides in the 0.1% this compound working solution for a specified time (e.g., 5-15 minutes, requires optimization).
-
Briefly rinse in distilled water.
-
Differentiate in a weak acid solution (e.g., 1% acetic acid) to remove excess stain and enhance contrast. This step should be monitored microscopically.
-
Wash, dehydrate, clear, and mount.
Conclusion
This document provides a comprehensive, though adapted, protocol for the preparation of an this compound staining solution for histological applications. Due to the limited number of published methods specifically for this compound, researchers are encouraged to use this protocol as a foundation and optimize parameters such as staining time and differentiation to suit their specific tissues and research needs. Careful adherence to the preparation steps and appropriate storage will ensure consistent and reliable staining results.
Application Notes and Protocols for Staining Proteins in Polyacrylamide Gels with Acid Violet Dyes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield established protocols or quantitative performance data specifically for Acid Violet 7 for protein staining in polyacrylamide gels. This document, therefore, provides a comprehensive overview and protocols based on a closely related and well-documented dye, Acid Violet 17 (C.I. 42650), also known as Coomassie Violet R200 . The provided methodologies are adapted from established protocols for Acid Violet 17 and similar acid dyes and should serve as a starting point for optimization and validation in your specific application.
Introduction to Acid Violet Staining
Acid Violet 17 is an anionic triphenylmethane dye that serves as a sensitive and rapid stain for proteins separated by polyacrylamide gel electrophoresis (PAGE).[1] Like other acid dyes, its staining mechanism is primarily based on the ionic interaction between the negatively charged dye molecules and the positively charged (basic) amino acid residues, such as arginine, lysine, and histidine, within the proteins.[1][2] This interaction allows for the visualization of protein bands against a clear background. Staining with colloidal forms of Acid Violet 17 offers the convenience of reduced organic solvent usage and potentially hazardous vapors.[3]
Signaling Pathway of Protein Staining by Acid Dyes
Caption: Mechanism of Acid Violet protein staining.
Quantitative Data and Comparative Analysis
The following table summarizes the performance characteristics of Acid Violet 17, providing a benchmark for its application. For context, comparative data for the widely used Coomassie Brilliant Blue and Silver Staining are also included.
| Parameter | Acid Violet 17 | Coomassie Brilliant Blue | Silver Staining |
| Detection Limit | 1-2 ng/mm²[3] | ~8-25 ng per band | ~0.3 ng per band |
| Linear Dynamic Range | 1-100 µg | Wide, but can be less than fluorescent dyes | Narrow |
| Staining Time | 5-10 minutes | 1-2 hours | 30-60 minutes |
| Destaining Time | 5-80 minutes | Several hours | Not typically required |
| Mass Spectrometry Compatibility | Generally compatible (as a Coomassie-like dye) | Yes | Limited, requires specific protocols |
| Organic Solvents | Can be avoided with colloidal preparations | Required (Methanol, Acetic Acid) | Can be minimized |
Experimental Protocols
Protocol 1: Rapid Colloidal Acid Violet 17 Staining
This protocol is adapted from a method for fast and sensitive staining of proteins in polyacrylamide gels.
Materials:
-
Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water
-
Staining Solution: 0.1-0.2% (w/v) Colloidal Acid Violet 17 in 10% (w/v) Phosphoric Acid
-
Destaining Solution: 3% (w/v) Phosphoric Acid in deionized water
-
Deionized water
-
Shaking platform
Procedure:
-
Fixation: Following electrophoresis, place the polyacrylamide gel in a clean container and add a sufficient volume of Fixing Solution to completely submerge the gel. Incubate for 20 minutes on a shaking platform at room temperature.
-
Rinsing: Briefly rinse the gel for approximately 1 minute in the Destaining Solution.
-
Staining: Discard the rinsing solution and add the Staining Solution. Incubate for 5-10 minutes with gentle agitation. For major protein bands (100-500 ng), visualization may be possible within 0.5-3 minutes without destaining.
-
Destaining: To visualize minor protein components, discard the staining solution and add the Destaining Solution. Agitate gently for 5-80 minutes, depending on the gel thickness and support, changing the solution as needed until a clear background is achieved.
-
Washing and Storage: Once destaining is complete, wash the gel twice with deionized water for 5 minutes each. The gel can then be imaged and stored in deionized water at 4°C.
Protocol 2: General Acid Dye Staining (Investigational for this compound)
This protocol is a general starting point for acid dye staining and can be adapted for the investigational use of this compound.
Materials:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water
-
Staining Solution: 0.1% (w/v) Acid Violet dye in 10% (v/v) Acetic Acid
-
Destaining Solution: 10% (v/v) Methanol, 5% (v/v) Acetic Acid in deionized water
-
Deionized water
-
Shaking platform
Procedure:
-
Fixation: Submerge the gel in Fixing Solution and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Staining: Discard the fixing solution and add the Staining Solution. Incubate for 1-2 hours with gentle agitation. The optimal staining time should be determined empirically.
-
Destaining: Remove the staining solution and add the Destaining Solution. Agitate gently, changing the solution every 30-60 minutes until protein bands are clearly visible against a clear background. This process may take several hours.
-
Washing and Storage: After destaining, wash the gel with deionized water. The gel can be stored in 1% acetic acid at 4°C.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for staining proteins in polyacrylamide gels using an acid violet dye.
Caption: General workflow for Acid Violet staining.
Downstream Applications: Mass Spectrometry Compatibility
Coomassie-based stains, including Acid Violet 17, are generally considered compatible with downstream mass spectrometry analysis because they do not chemically modify the proteins. This allows for the excision of stained protein bands, destaining, in-gel digestion, and subsequent analysis of the resulting peptides by mass spectrometry for protein identification. While fluorescent dyes may offer higher sensitivity, the compatibility of Coomassie-like stains makes them a reliable choice for routine proteomic workflows. It is crucial to ensure complete destaining of the excised gel pieces to minimize dye interference during mass spectrometric analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into the binding of dyes within protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acid Violet 7 Staining of Blood Prints
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Acid Violet 7, often referred to in forensic applications as Acid Violet 17 (AV17), is a potent protein staining dye used for the enhancement of bloodstains, including latent blood prints, on various surfaces.[1][2] Its application is particularly valuable in forensic science for visualizing footwear impressions, fingerprints, and other patterns within blood evidence. This dye works by binding to the protein components of blood, resulting in a vibrant purple coloration that enhances the contrast of the blood print against the background substrate.[1][3] This document provides a comprehensive, step-by-step guide for the preparation and application of this compound for the staining of blood prints, tailored for use in a laboratory setting.
Experimental Protocols
I. Materials and Reagents
-
This compound (or Acid Violet 17) powder
-
5-Sulfosalicylic acid
-
Ethanol
-
Glacial Acetic Acid
-
Distilled or Deionized Water
-
Wash bottle or sprayer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
II. Solution Preparation
A critical step for successful and reproducible staining is the accurate preparation of the fixing, staining, and washing solutions. The formulations provided below are based on established forensic laboratory protocols.[4]
| Solution | Component | Concentration/Volume |
| Fixing Solution | 5-Sulfosalicylic acid | 20 g |
| Distilled Water | to 1000 mL | |
| Staining Solution | This compound Powder | 1 g |
| Ethanol | 250 mL | |
| Glacial Acetic Acid | 50 mL | |
| Distilled Water | 700 mL | |
| Washing Solution | Ethanol | 250 mL |
| Glacial Acetic Acid | 50 mL | |
| Distilled Water | 700 mL |
Preparation Procedure:
-
Fixing Solution: Dissolve 20 g of 5-Sulfosalicylic acid in 1000 mL of distilled water. Stir until the solute is completely dissolved.
-
Staining Solution: In a fume hood, add 1 g of this compound powder to 700 mL of distilled water and stir until fully dissolved. Subsequently, add 250 mL of ethanol and 50 mL of glacial acetic acid. Continue to stir until the solution is homogenous.
-
Washing Solution: In a fume hood, combine 700 mL of distilled water, 250 mL of ethanol, and 50 mL of glacial acetic acid. Stir until thoroughly mixed.
III. Staining Protocol
This protocol outlines the sequential steps for the application of this compound to blood prints.
-
Fixation:
-
Generously apply the fixing solution to the blood print using a wash bottle or sprayer.
-
Ensure the entire area of the print is saturated.
-
Allow the fixative to remain in contact with the blood print for a minimum of five minutes. This step is crucial to prevent the blood from diffusing during the subsequent staining and washing steps.
-
-
Staining:
-
Apply the this compound staining solution to the fixed blood print, again ensuring complete coverage.
-
Let the staining solution sit for three to five minutes. The duration may be adjusted based on the intensity of the stain required and the nature of the substrate.
-
-
Washing (De-staining):
-
Carefully rinse the stained area with the washing solution to remove excess dye from the background.
-
Continue washing until the background is sufficiently de-stained and the blood print is clearly visible. The washing solution has the same composition as the staining solution, minus the dye, to prevent the diffusion of the stained blood.
-
-
Drying:
-
Allow the stained blood print to air dry completely in a well-ventilated area.
-
IV. Suitable Surfaces
This compound is effective on a variety of surfaces. It is particularly useful for enhancing blood prints on both porous and non-porous substrates. However, on highly porous surfaces, background staining may occur, potentially reducing the contrast of the print. It is always recommended to test the staining procedure on a small, inconspicuous area of the substrate first.
Data Presentation
The following table summarizes the key quantitative parameters for the this compound staining protocol.
| Parameter | Value/Range | Notes |
| Fixing Time | ≥ 5 minutes | Essential for preserving print detail. |
| Staining Time | 3 - 5 minutes | Can be optimized based on substrate and desired intensity. |
| Washing Time | Variable | Continue until background is clear. |
| Fixing Solution Concentration | 2% w/v 5-Sulfosalicylic acid | |
| Staining Solution Concentration | 0.1% w/v this compound |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the this compound staining of blood prints.
Caption: Experimental workflow for this compound staining.
References
Application Notes and Protocols for the Degradation of Acid Violet 7 in Water Treatment via Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the degradation of the azo dye Acid Violet 7 (AV7) using various Advanced Oxidation Processes (AOPs). The information compiled herein is intended to serve as a practical guide for researchers and professionals engaged in water purification and environmental remediation.
Introduction to Advanced Oxidation Processes for Dye Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). With a high standard oxidation potential, these radicals are capable of non-selectively oxidizing a broad spectrum of recalcitrant organic pollutants, such as azo dyes like this compound, into simpler, less toxic compounds, and ultimately, to carbon dioxide, water, and inorganic ions.[1] The initial and often rate-limiting step in the degradation of azo dyes is the cleavage of the nitrogen-nitrogen double bond (-N=N-), which is responsible for the dye's color.[2]
This document details the application of several prominent AOPs for the degradation of AV7, including:
-
Fenton and Photo-Fenton Processes: Utilizing the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The efficiency is enhanced with UV or visible light in the photo-Fenton process.
-
Photocatalysis: Employing a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs that lead to the formation of hydroxyl radicals.
-
Ozonation: Using ozone (O₃), a powerful oxidant itself, which can also decompose in water to form hydroxyl radicals.
-
Persulfate-Based AOPs: Involving the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) by heat, UV light, or transition metals to generate the sulfate radical (SO₄•⁻), another potent oxidizing agent.
-
Sonolysis: Utilizing high-frequency ultrasound to induce acoustic cavitation, which generates localized hot spots and produces hydroxyl radicals from the pyrolysis of water molecules.
-
Electrochemical AOPs (EAOPs): Including processes like Electro-Fenton, where H₂O₂ is generated electrochemically at the cathode, and anodic oxidation, where •OH is produced at the anode surface.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the degradation of this compound using different AOPs. This allows for a comparative assessment of their efficiencies under optimized conditions.
Table 1: Fenton and Photo-Fenton Processes for AV7 Degradation
| Process | Initial [AV7] (mg/L) | [Fe²⁺] (mM) | [H₂O₂] (mM) | pH | Decolorization Efficiency (%) | TOC Removal (%) | Time (min) | Reference |
| Fenton | 250 | 0.1 | 1.0 | 3 | < 50 | ~20 | 60 | [1] |
| Electro-Fenton | 250 | 0.01 | In-situ | 3 | 98 | 87 | 70 | [1] |
| Photo-Electro-Fenton | 250 | 0.01 | In-situ | 3 | > 95 | 97 | 70 |
Table 2: Photocatalysis, Ozonation, and Persulfate-Based AOPs for AV7 Degradation
| Process | Initial [AV7] (mg/L) | Catalyst/Oxidant | Catalyst/Oxidant Conc. | pH | Degradation Efficiency (%) | Time (min) | Reference |
| Photocatalysis (UV/TiO₂) | 20 | TiO₂ | 200 mg/L | - | 100 | 120 | |
| Ozonation | 50 | Ozone (O₃) | 0.375 g/L.h | 7 | ~97 | 7.5 | |
| Heat-activated Persulfate | - | Na₂S₂O₈ | - | 7 | High | - | |
| US/Persulfate | 20 | K₂S₂O₈ | - | 3 | - (81% COD Removal) | 60 |
Table 3: Ultrasound and Electrochemical Oxidation for AV7 Degradation
| Process | Initial [AV7] (mg/L) | Key Parameters | Degradation Efficiency (%) | Time (min) | Reference |
| Ultrasound (US) | 20 | 100 W, 40 kHz, pH 3 | 76.3 (Decolorization) | - | |
| US/H₂O₂ | 20 | 100 W, 40 kHz, pH 3 | - (23.1% COD Removal) | 120 | |
| US/Fenton | 20 | 100 W, 40 kHz, pH 3 | ~100 (Decolorization) | 60 | |
| Electrochemical Oxidation (Si/BDD anode) | 200 | 30 mA/cm² | 100 (Decolorization) | < 120 | |
| Electrochemical Oxidation (Nb/BDD anode) | 200 | 30 mA/cm² | 100 (Decolorization) | < 120 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key AOPs used in the degradation of this compound.
Analytical Protocol: Quantification of this compound
The concentration of this compound in aqueous samples is typically determined using UV-Visible spectrophotometry.
-
Instrument: A UV-Visible spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax for this compound by scanning a standard solution across the visible spectrum (typically 400-700 nm). The λmax for AV7 is approximately 520 nm.
-
Calibration Curve: a. Prepare a stock solution of AV7 of known concentration (e.g., 100 mg/L) in deionized water. b. From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 10, 5, 1 mg/L). c. Measure the absorbance of each standard solution at the λmax. d. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
Sample Measurement: a. Withdraw samples from the reaction mixture at specified time intervals. b. If the AOP involves a solid catalyst, centrifuge or filter the sample to remove the catalyst particles. c. Measure the absorbance of the sample at the λmax. d. Determine the concentration of AV7 in the sample using the calibration curve.
-
Degradation Efficiency Calculation: The degradation efficiency (%) is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration of AV7 and Cₜ is the concentration of AV7 at time t.
Protocol for Fenton Oxidation of this compound
This protocol describes the degradation of AV7 using the classical Fenton's reagent.
-
Reagent Preparation:
-
AV7 Solution: Prepare a stock solution of this compound of the desired concentration (e.g., 100 mg/L) in deionized water.
-
Ferrous Sulfate (FeSO₄·7H₂O) Solution: Prepare a stock solution of ferrous sulfate (e.g., 10 mM). For example, dissolve 0.278 g of FeSO₄·7H₂O in 100 mL of deionized water. Acidify with a few drops of concentrated H₂SO₄ to prevent the oxidation of Fe²⁺ to Fe³⁺.
-
Hydrogen Peroxide (H₂O₂) Solution: Use a 30% (w/w) H₂O₂ solution. The concentration should be accurately known.
-
pH Adjustment Solutions: 0.1 M H₂SO₄ and 0.1 M NaOH.
-
-
Experimental Procedure: a. In a beaker, place a known volume of the AV7 solution (e.g., 200 mL). b. Adjust the pH of the solution to the desired value (typically pH 3) using 0.1 M H₂SO₄. c. Add the required volume of the FeSO₄ stock solution to achieve the desired Fe²⁺ concentration (e.g., 0.1 mM). Stir the solution continuously. d. Initiate the reaction by adding the required volume of the H₂O₂ solution to achieve the desired concentration (e.g., 1.0 mM). Start the timer immediately. e. Withdraw samples at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes). f. Immediately quench the reaction in the withdrawn samples by adding a small amount of a radical scavenger like sodium sulfite or by raising the pH to above 7 with NaOH. g. Analyze the samples for the remaining AV7 concentration using the analytical protocol described in section 3.1.
Protocol for Photocatalytic Degradation of this compound using TiO₂
This protocol outlines the degradation of AV7 using TiO₂ as a photocatalyst under UV irradiation.
-
Materials and Reagents:
-
AV7 Solution: Prepare a stock solution of the desired concentration (e.g., 20 mg/L).
-
Photocatalyst: Titanium dioxide (TiO₂), for example, Degussa P25.
-
Photoreactor: A vessel equipped with a UV lamp (e.g., a medium-pressure mercury lamp) and a cooling system to maintain a constant temperature. The light source specifications (power, wavelength emission spectrum, and intensity) should be well-defined.
-
-
Experimental Procedure: a. Add the desired amount of TiO₂ catalyst to a known volume of the AV7 solution (e.g., 200 mg/L of TiO₂ in 200 mL of AV7 solution). b. Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface. c. Turn on the UV lamp to initiate the photocatalytic reaction. Start the timer. d. Maintain continuous stirring and a constant temperature throughout the experiment. e. Withdraw samples at regular intervals. f. Centrifuge the samples to separate the TiO₂ particles before analysis. g. Analyze the supernatant for the residual AV7 concentration.
Protocol for Ozonation of this compound
This protocol describes the degradation of AV7 using ozone.
-
Equipment and Reagents:
-
AV7 Solution: Prepare a solution of the desired concentration (e.g., 50 mg/L).
-
Ozone Generator: An ozone generator capable of producing a stable ozone-oxygen gas mixture.
-
Gas Flow Meter: To control and measure the gas flow rate.
-
Reaction Vessel: A gas-washing bottle or a bubble column reactor.
-
Ozone Destructor/Trap: To safely handle the off-gas containing unreacted ozone (e.g., a solution of potassium iodide).
-
-
Calculating Applied Ozone Dose: a. The applied ozone dose is the mass of ozone introduced into the solution per unit volume. b. It is calculated as: Applied Ozone Dose (mg/L) = (Ozone concentration in gas (g/m³) * Gas flow rate (L/min) * Time (min)) / Volume of solution (L) c. The ozone concentration in the gas phase is typically measured using an ozone analyzer or determined by the manufacturer's specifications for the ozone generator at a given power setting and oxygen flow rate.
-
Experimental Procedure: a. Fill the reaction vessel with a known volume of the AV7 solution. b. Adjust the pH of the solution if required. For AV7, a neutral pH of 7 has been shown to be effective. c. Start the ozone generator and allow it to stabilize. d. Bubble the ozone-oxygen gas mixture through the AV7 solution at a constant flow rate. Start the timer. e. Withdraw samples at different time points. f. Immediately purge the samples with an inert gas (like nitrogen) or add a quenching agent (e.g., sodium thiosulfate) to remove residual dissolved ozone before analysis. g. Analyze the samples for the remaining AV7 concentration.
Protocol for Heat-Activated Persulfate Oxidation of this compound
This protocol provides a general procedure for the degradation of AV7 using thermally activated persulfate.
-
Reagents:
-
AV7 Solution: Prepare a solution of the desired concentration.
-
Persulfate Salt: Sodium persulfate (Na₂S₂O₈) or potassium persulfate (K₂S₂O₈).
-
pH Adjustment Solutions: 0.1 M H₂SO₄ and 0.1 M NaOH.
-
-
Experimental Procedure: a. In a temperature-controlled reaction vessel (e.g., a round-bottom flask in a water bath), place a known volume of the AV7 solution. b. Adjust the initial pH of the solution. A neutral pH is often a good starting point for heat-activated persulfate. c. Heat the solution to the desired reaction temperature (e.g., 50-80°C). d. Once the temperature is stable, add the persulfate salt to achieve the desired concentration and start the timer. e. Maintain the temperature and continuous stirring throughout the experiment. f. Withdraw samples at regular intervals. g. Quench the reaction by cooling the samples in an ice bath and/or adding a radical scavenger. h. Analyze the samples for the remaining AV7 concentration.
Visualization of Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the general mechanisms of AOPs and a typical experimental workflow.
General Mechanism of Advanced Oxidation Processes
Caption: General mechanism of AOPs for pollutant degradation.
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathway of this compound by AOPs.
Experimental Workflow for AOP Treatment
Caption: General experimental workflow for AOP water treatment.
References
Application Notes and Protocols for Sono-assisted Adsorption of Organic Pollutants using Acid Violet 7
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed overview and experimental protocols for the sono-assisted adsorption of the organic pollutant Acid Violet 7 (AV7) from aqueous solutions. The protocols are based on established research to ensure reproducibility and accurate results.
Introduction
This compound (AV7) is a synthetic azo dye commonly used in the textile, leather, and paper industries.[1][2] Due to its complex aromatic structure, AV7 is resistant to biodegradation and can persist in the environment, posing risks to aquatic life and human health.[1][2] Adsorption has been demonstrated as an effective and economical method for removing dyes from wastewater.[1] The application of ultrasound, known as sono-assisted adsorption, can significantly enhance the efficiency of this process. The cavitation effects and acoustic streaming generated by ultrasound can increase the surface area of the adsorbent, improve mass transfer, and accelerate the adsorption kinetics.
This application note details the use of fly ash, a low-cost and readily available material, as an adsorbent for AV7 removal, both with and without ultrasonic assistance.
Data Presentation
The following tables summarize the quantitative data from studies on the adsorption of this compound.
Table 1: Comparison of Adsorption Capacity for this compound on Fly Ash
| Process | Adsorbent Dose ( g/100 mL) | Contact Time (min) | Adsorption Capacity (mg/g) | Reference |
| Adsorption Alone | 6 | 60 | 5.10 | |
| Sono-assisted Adsorption (40 kHz) | 6 | 60 | 7.43 |
Table 2: Kinetic Model Parameters for this compound Adsorption on Fly Ash
| Process | Kinetic Model | qe (mg/g) | k1 (min⁻¹) | R² | Reference |
| Adsorption Alone | Pseudo-first order | - | 0.10 | >0.98 | |
| Sono-assisted Adsorption | Pseudo-first order | - | 0.10 | >0.98 |
Table 3: Isotherm Model Parameters for this compound Adsorption on Fly Ash
| Process | Isotherm Model | Remarks | Reference |
| Adsorption Alone | Langmuir | Best described the adsorption | |
| Sono-assisted Adsorption | Langmuir | Best described the adsorption |
Experimental Protocols
1. Materials and Reagents
-
This compound (AV7) dye (Sigma Aldrich)
-
Fly Ash (FA)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
2. Preparation of Stock Solution
-
Prepare a 100 mg/L stock solution of AV7 by dissolving 100 mg of the dye in 1 L of deionized water.
-
Use this stock solution to prepare working solutions of desired concentrations by serial dilution.
3. Adsorption Experiments (Without Ultrasound)
-
Add a known amount of fly ash (e.g., 0.5 to 10 g) to a series of flasks containing a fixed volume (e.g., 100 mL) of AV7 solution of a known initial concentration.
-
Agitate the flasks on a mechanical shaker at a constant speed for a predetermined contact time (e.g., 10 to 120 minutes).
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the remaining AV7 concentration using a UV-Vis spectrophotometer at the maximum wavelength of AV7.
-
Calculate the amount of AV7 adsorbed per unit mass of adsorbent (qe) using the following equation: qe = (C0 - Ce) * V / m where:
-
C0 is the initial dye concentration (mg/L)
-
Ce is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
4. Sono-assisted Adsorption Experiments
-
Place an Erlenmeyer flask containing the AV7 solution and fly ash into an ultrasonic bath with a specified frequency (e.g., 40 kHz) and power (e.g., 120 W).
-
Ensure the water level in the bath is maintained to ensure proper energy transmission.
-
A water-cooling-circulating unit should be used to control the temperature of the water bath.
-
Sonicate the solution for the desired contact time.
-
After sonication, separate the adsorbent and analyze the remaining dye concentration as described in the previous protocol.
-
The combined US/FA process has been shown to enhance the activation of the surface and the mass transfer of fly ash particles in the solution.
5. Regeneration and Reusability of Adsorbent
-
After adsorption, the spent fly ash can be regenerated for reuse.
-
A suitable desorption agent should be used to remove the adsorbed AV7 from the fly ash surface.
-
Wash the regenerated fly ash with deionized water until the pH is neutral.
-
Dry the regenerated adsorbent before using it in subsequent adsorption cycles.
-
Studies have shown that fly ash can be reused for four consecutive cycles in the sono-assisted adsorption process.
Visualizations
Caption: Experimental workflow for the adsorption of this compound.
Caption: Proposed mechanism of sono-assisted adsorption enhancement.
References
Application Notes and Protocols for the Electrochemical Oxidation of Textile Wastewater Containing Acid Violet 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical oxidation of textile wastewater contaminated with Acid Violet 7 (AV7). This document is intended to guide researchers and scientists in setting up and conducting experiments for the effective degradation of this azo dye.
Introduction
Textile industry wastewater is a significant source of water pollution, characterized by high chemical oxygen demand (COD), intense color, and the presence of recalcitrant organic compounds like azo dyes.[1] this compound is a widely used azo dye that is toxic and poorly biodegradable, making its removal from wastewater essential.[2][3] Electrochemical oxidation (EO) has emerged as a promising and effective advanced oxidation process (AOP) for the treatment of such effluents.[4] This method relies on the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), at the anode surface, which can non-selectively mineralize organic pollutants.[1]
The efficiency of the electrochemical oxidation process is influenced by several key operational parameters, including the anode material, supporting electrolyte, current density, and pH of the wastewater. This document outlines various experimental setups and protocols for the electrochemical treatment of AV7, providing a basis for further research and process optimization.
Data Presentation: Performance of Electrochemical Oxidation of this compound
The following tables summarize quantitative data from various studies on the electrochemical degradation of this compound, offering a comparative look at the efficiencies achieved under different experimental conditions.
Table 1: Electrochemical Oxidation of this compound using Pt/Ir Electrodes
| Initial Dye Conc. (mg/L) | Electrolyte Conc. (g/L) | Current Density (mA/cm²) | Temperature (°C) | Decolorization Efficiency (15 min) | COD Removal Efficiency (120 min) | Energy Consumption (kWh/kg dye) |
| 300-1500 | 4-20 (75% NaCl + 25% Na₂CO₃) | 5-15 | 20-60 | Not explicitly stated as % | Not explicitly stated as % | 2.7 - 23.3 |
Source: Evaluation of Energy Consumption in Electrochemical Oxidation of this compound Textile Dye Using Pt/Ir Electrodes
Table 2: Electro-Fenton and Photo Electro-Fenton Degradation of this compound
| Method | Initial Dye Conc. (mg/L) | [Fe²⁺] (mM) | Applied Current (mA) | pH | Decolorization Efficiency (60 min) | TOC Decay (70 min) |
| Electro-Fenton (EF) | 250 | 0.01 | 250 | 3 | ~98% | >40% |
| Photo Electro-Fenton (PEF) | 250 | 0.01 | 250 | 3 | Increased compared to EF | Not specified |
Source: Degradation of this compound and reactive black 5 in water by electro-fenton and photo electro-fenton
Table 3: Electrochemical Oxidation of this compound using Boron-Doped Diamond (BDD) Electrodes
| Anode Material | Initial Dye Conc. (mg/L) | Supporting Electrolyte | Current Density (mA/cm²) | Time for Complete Decolorization (min) |
| Si/BDD | 200 | 0.05 M Na₂SO₄ | 30 | ≤ 120 |
| Nb/BDD | 200 | 0.05 M Na₂SO₄ | 30 | ≤ 120 |
| Si/BDD | 200 | 0.05 M Na₂SO₄ | 60 | ≤ 120 |
| Nb/BDD | 200 | 0.05 M Na₂SO₄ | 60 | ≤ 120 |
Source: Electrochemical Oxidation of this compound Dye by Using Si/BDD and Nb/BDD Electrodes
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation tables.
Protocol for Electrochemical Oxidation using Pt/Ir Electrodes
Objective: To evaluate the effects of various processing parameters on the electrochemical oxidation of this compound.
Materials:
-
This compound (AV7) dye
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Double distilled water
-
Batch electrochemical reactor
-
Pt/Ir electrodes (anode and cathode)
-
DC power supply
-
Spectrophotometer for color measurement
-
COD analysis kit
Procedure:
-
Wastewater Preparation: Prepare synthetic textile dyeing wastewater by dissolving a known concentration of AV7 (ranging from 300-1500 mg/L) in double distilled water.
-
Electrolyte Addition: Add a supporting electrolyte mixture of 75% NaCl and 25% Na₂CO₃ (w/w) to the synthetic wastewater. The concentration of the electrolyte mixture should be varied between 4-20 g/L.
-
Electrochemical Cell Setup:
-
Place the synthetic wastewater in the batch electrochemical reactor.
-
Immerse the Pt/Ir anode and cathode into the solution.
-
Connect the electrodes to a DC power supply.
-
-
Electrolysis:
-
Set the desired reaction temperature (20-60 °C).
-
Apply a constant current density in the range of 5-15 mA/cm².
-
Conduct the electrolysis for a total of 120 minutes.
-
-
Sample Analysis:
-
Withdraw samples at specific time intervals (e.g., at 15 minutes for decolorization and 120 minutes for COD).
-
Measure the absorbance of the samples using a spectrophotometer to determine the decolorization efficiency.
-
Measure the Chemical Oxygen Demand (COD) of the samples to determine the COD removal efficiency.
-
-
Data Analysis: Calculate the energy consumption for dye decolorization and COD removal.
Protocol for Electro-Fenton (EF) and Photo Electro-Fenton (PEF) Degradation
Objective: To investigate the mineralization of this compound using EF and PEF processes.
Materials:
-
This compound (AV7) dye
-
Ferrous sulfate (FeSO₄)
-
Sodium sulfate (Na₂SO₄)
-
Sulfuric acid (for pH adjustment)
-
One-compartment electrochemical cell (100 mL)
-
Glassy carbon mesh electrode (cathode)
-
Concentric outer steel mesh (anode)
-
Potentiostat/Galvanostat
-
UVA lamp (for PEF)
-
Total Organic Carbon (TOC) analyzer
-
Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a 250 mg/L solution of AV7 in 0.1 M Na₂SO₄ as the supporting electrolyte.
-
Parameter Optimization:
-
Adjust the pH of the solution to 3 using sulfuric acid.
-
Add Fe²⁺ ions to a final concentration of 0.01 mM.
-
-
Electrochemical System Setup:
-
Place the AV7 solution into the one-compartment cell.
-
Position the glassy carbon mesh cathode and the steel mesh anode within the cell.
-
Maintain the temperature at 35 °C.
-
-
Electro-Fenton (EF) Process:
-
Apply a constant current of 250 mA.
-
Run the electrolysis for up to 70 minutes.
-
Withdraw samples at regular intervals for analysis.
-
-
Photo Electro-Fenton (PEF) Process:
-
Follow the same procedure as the EF process.
-
Simultaneously irradiate the electrochemical system with a UVA lamp.
-
-
Sample Analysis:
-
Measure the color removal using a spectrophotometer.
-
Determine the Total Organic Carbon (TOC) decay using a TOC analyzer.
-
Protocol for Electrochemical Oxidation using Boron-Doped Diamond (BDD) Anodes
Objective: To assess the performance of Si/BDD and Nb/BDD anodes for the electrooxidation of this compound.
Materials:
-
This compound (AV7) dye
-
Sodium sulfate (Na₂SO₄)
-
Si/BDD or Nb/BDD circular disc anode (63.5 cm²)
-
Titanium (Ti) disc plate cathode (similar area)
-
Electrochemical cell
-
DC power supply
-
Spectrophotometer
Procedure:
-
Wastewater Preparation: Prepare a 200 mg/L solution of AV7 in 0.05 M Na₂SO₄.
-
Electrochemical Cell Assembly:
-
Place the AV7 solution into the electrochemical cell.
-
Position the BDD anode and the Ti cathode in the cell.
-
-
Electrolysis:
-
Apply a constant current density of either 30 or 60 mA/cm².
-
Conduct the electrolysis for at least 120 minutes, or until complete decolorization is achieved.
-
-
Sample Analysis:
-
Periodically withdraw samples from the cell.
-
Measure the absorbance of the samples at the maximum wavelength of AV7 to monitor the decolorization process.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows involved in the electrochemical oxidation of this compound.
References
Application Notes and Protocols for Acid Violet 7 as a pH Indicator in Titration Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 7, also known as C.I. This compound or by its CAS number 4321-69-1, is a synthetic azo dye.[1] While primarily used in the textile industry for its vibrant violet color, its molecular structure and pH-dependent color properties suggest its potential as a pH indicator in various laboratory applications, including acid-base titrations.[1][2] These notes provide a detailed overview of the known properties of this compound and protocols for its preparation and use in titration experiments.
Physicochemical Properties and pH-Dependent Color Change
This compound is a water-soluble powder that appears dark brown or dark red in its solid form.[1] Its chemical structure features sulfonic acid groups, which contribute to its solubility in aqueous solutions.[2] The azo bond in its structure is responsible for its color, and changes in the electronic environment around this bond due to pH shifts result in a visible color change.
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Chemical Name | 5-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-2,7-naphthalenedisulfonic acid, disodium salt | |
| C.I. Name | This compound | |
| CAS Number | 4321-69-1 | |
| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | |
| Molecular Weight | 566.47 g/mol | |
| Appearance | Dark brown/dark red powder | |
| Solubility | Soluble in water | |
| Color in Strong Acid | Red | |
| Color in Strong Base | Orange-brown |
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
This protocol describes the preparation of a 0.1% weight/volume solution of this compound to be used as a pH indicator in titrations.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Ethanol (95%)
-
50 mL beaker
-
100 mL volumetric flask
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh out 0.1 g of this compound powder using a weighing paper or boat.
-
Transfer the powder to a 50 mL beaker.
-
Add approximately 50 mL of 95% ethanol to the beaker.
-
Stir the mixture with a spatula or using a magnetic stirrer until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Carefully transfer the dissolved solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the indicator is transferred.
-
Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the prepared indicator solution in a labeled, sealed container, protected from light.
General Protocol for Acid-Base Titration using this compound Indicator
This protocol outlines the general steps for performing a strong acid-strong base titration using the prepared this compound indicator solution. Due to the lack of a precise pH transition range, a preliminary titration is highly recommended to determine the approximate equivalence point and the distinctness of the color change.
Materials:
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of a strong base with unknown concentration (e.g., NaOH)
-
This compound indicator solution (0.1% w/v)
-
Burette (50 mL)
-
Pipette (25 mL) and pipette bulb
-
Erlenmeyer flask (250 mL)
-
Beaker
-
Funnel
-
Ring stand and burette clamp
-
White tile or paper
Procedure:
-
Rinse Equipment: Rinse the burette with a small amount of the strong base solution and the pipette with a small amount of the strong acid solution.
-
Prepare the Analyte: Pipette 25.00 mL of the strong acid solution into a 250 mL Erlenmeyer flask.
-
Add Indicator: Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn a distinct red color.
-
Fill the Burette: Fill the burette with the strong base solution, ensuring there are no air bubbles in the tip. Record the initial burette reading to two decimal places.
-
Titration: Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change. Slowly add the base from the burette to the acid in the flask while constantly swirling the flask.
-
Endpoint Determination: Continue adding the base dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a distinct and permanent color change from red to orange-brown. Record the final burette reading to two decimal places.
-
Repeat: Repeat the titration at least two more times to ensure concordant results (volumes that are within 0.1 mL of each other).
-
Calculation: Calculate the concentration of the strong base using the average volume of the titrant used and the known concentration of the strong acid.
Visualizations
References
Application Notes and Protocols: Staining of Non-Porous Surfaces with Acid Violet 7 for Forensic Analysis
Introduction
Acid Violet 7, also known in forensic science as Acid Violet 17, is a potent protein stain used for the enhancement of latent footwear and fingerprint impressions made in blood on non-porous surfaces.[1][2] Its application is a critical step in forensic investigations, enabling the visualization of otherwise faint or invisible blood marks. This acid dye works by binding to the proteinaceous components of blood, resulting in a vibrant violet-colored stain that provides strong contrast against various backgrounds.[1] This document provides detailed application notes and protocols for the use of this compound in a forensic laboratory setting.
Principle of Operation
The primary mechanism of this compound involves the electrostatic interaction between the negatively charged sulfonate groups of the dye molecule and the positively charged amino groups of proteins present in the blood, primarily hemoglobin.[1] This interaction forms a stable, colored complex, rendering the blood impression visible. A critical preparatory step is the "fixing" of the bloodstain, typically with a solution of 5-sulfosalicylic acid, which denatures the proteins and prevents the blood from diffusing or washing away during the staining process.[1]
Materials and Reagents
Personal Protective Equipment (PPE)
-
Chemical-resistant gloves
-
Safety goggles
-
Laboratory coat
-
Respiratory protection (when handling the powder form)
Chemicals
| Reagent | Formula | CAS Number | Notes |
| This compound (Acid Violet 17) | C₂₀H₁₆N₄Na₂O₉S₂ | 4321-69-1 | Primary staining agent. |
| 5-Sulfosalicylic acid dihydrate | C₇H₆O₆S·2H₂O | 5965-83-3 | Fixing agent. |
| Ethanol | C₂H₅OH | 64-17-5 | Solvent for staining and washing solutions. |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | Component of staining and washing solutions. |
| Distilled or Deionized Water | H₂O | 7732-18-5 | Solvent for all solutions. |
Equipment
-
Glass or plastic trays for immersion
-
Squirt bottles
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bars
-
Fume hood
-
Forensic light source (for visualization)
-
Photographic equipment for documentation
Experimental Protocols
Preparation of Solutions
It is recommended to prepare the following solutions in a fume hood.
| Solution | Component | Quantity |
| Fixing Solution | 5-Sulfosalicylic acid dihydrate | 23 g |
| Distilled Water | 1 L | |
| Staining Solution | This compound Powder | 1 g |
| Distilled Water | 700 mL | |
| Ethanol | 250 mL | |
| Glacial Acetic Acid | 50 mL | |
| Washing (De-staining) Solution | Distilled Water | 700 mL |
| Ethanol | 250 mL | |
| Glacial Acetic Acid | 50 mL |
Source:
Staining Procedure
This protocol is intended for the enhancement of bloody impressions on non-porous surfaces such as glass, tile, and painted wood.
Step 1: Initial Examination and Photography Before any chemical treatment, the evidence should be thoroughly examined and photographed in its original state. Use of an alternate light source may reveal details not visible to the naked eye.
Step 2: Fixing the Blood Impression
-
Immerse the non-porous surface with the suspected blood mark in the fixing solution for a minimum of five minutes.
-
Alternatively, for larger items, the fixing solution can be applied using a squirt bottle, ensuring the area of interest is completely covered.
-
This step is crucial to prevent the loss of ridge detail during subsequent staining.
Step 3: Staining
-
After fixing, immerse the item in the this compound staining solution for at least three minutes.
-
For heavily contaminated areas, a longer immersion time may be necessary.
Step 4: De-staining (Washing)
-
Following staining, the item needs to be rinsed to remove excess dye from the background.
-
Use the washing solution to rinse the surface until the background is clean and the stained impression is clearly visible. This can be done by immersion or by using a squirt bottle.
Step 5: Drying and Final Photography
-
Allow the stained item to air dry completely in a secure, well-ventilated area.
-
Once dry, photograph the enhanced impression using appropriate lighting and photographic scales. High-intensity light sources may aid in visualization.
Caption: Workflow for this compound Staining.
Visualization and Imaging
While this compound produces a strong visible color, fluorescence examination can sometimes enhance the contrast between the stained impression and the substrate. It has been observed that Acid Violet 17 exhibits weak fluorescence in the deep red and near-infrared regions when excited with green/yellow light. The use of high-intensity light sources with outputs between 350–450nm may also be beneficial for exciting background fluorescence to improve contrast.
Safety Precautions
This compound is a chemical substance and should be handled with appropriate care.
-
Handling: Use in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash with soap and water.
-
Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Logical Relationships in Blood Enhancement Sequencing
The selection of a particular enhancement technique can influence the effectiveness of subsequent processes. For non-porous surfaces, a general sequence is often followed.
Caption: Recommended sequence for blood enhancement.
References
Application of Acid Violet 7 in the study of dye degradation by microorganisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of microorganisms, specifically the bacterium Pseudomonas putida and the fungus Trametes versicolor, in the study of Acid Violet 7 dye degradation. Detailed protocols for key experiments are included to facilitate the replication and advancement of research in this area.
Introduction
This compound is a commercially significant azo dye utilized in various industries, including textiles and cosmetics. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing environmental concerns. Microbial degradation offers a cost-effective and environmentally friendly alternative for the remediation of water contaminated with this dye. This document outlines the application of Pseudomonas putida and Trametes versicolor in the biodegradation of this compound, detailing the degradation pathways and optimal conditions.
Bacterial Degradation of this compound by Pseudomonas putida
Pseudomonas putida mt-2 is a bacterium capable of degrading this compound through a two-step process that is dependent on aeration conditions. The initial step involves the reductive cleavage of the azo bond under static or anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines.
Quantitative Data Summary
| Microorganism | Dye & Initial Conc. | Condition | Parameter | Value | Reference |
| Pseudomonas putida mt-2 | This compound (up to 200 mg/L) | Static (Anaerobic) | Degradation | Formation of 4'-AA and 5-ANDS | [1][2] |
| Pseudomonas putida mt-2 | This compound metabolites | Shaken (Aerobic) | Degradation | Disappearance of metabolites | [1][2] |
| Pseudomonas putida | Remazol Black B (50-200 mg/L) | Static | Optimum pH | 7.0 | [3] |
| Pseudomonas putida | Remazol Black B (50-200 mg/L) | Static | Optimum Temperature | 35°C |
Note: 4'-AA = 4'-aminoacetanilide; 5-ANDS = 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid.
Degradation Pathway
The degradation of this compound by Pseudomonas putida mt-2 is initiated by the enzyme azoreductase, which cleaves the azo bond (-N=N-) of the dye molecule. This reductive cleavage occurs under anaerobic conditions and results in the formation of two primary aromatic amines: 4'-aminoacetanilide and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid. These intermediates are then further metabolized under aerobic conditions, leading to their complete degradation.
Bacterial degradation pathway of this compound.
Fungal Decolorization of this compound by Trametes versicolor
The white-rot fungus Trametes versicolor is effective in decolorizing this compound, primarily through the action of its extracellular ligninolytic enzymes, such as laccase. The efficiency of this process can be significantly enhanced by the presence of redox mediators.
Quantitative Data Summary
| Microorganism | Dye & Initial Conc. | Condition | Parameter | Value | Reference |
| Trametes versicolor | This compound | - | Decolorization % (without mediator) | 53.7 ± 2.3% | |
| Trametes versicolor | This compound | With HBT mediator | Decolorization % | ≥ 90.5% | |
| Trametes versicolor CBR43 | Various acid dyes (200 mg/L) | PDB medium | Optimum pH | 5 | |
| Trametes versicolor CBR43 | Various acid dyes (200 mg/L) | PDB medium | Optimum Temperature | 28°C |
Note: HBT = 1-hydroxybenzotriazole; PDB = Potato Dextrose Broth.
Experimental Protocols
Experimental Workflow for Microbial Dye Degradation Study
The general workflow for investigating the microbial degradation of this compound involves several key stages, from the isolation and preparation of the microbial culture to the analysis of the degradation products.
General experimental workflow for dye degradation.
Protocol 1: Bacterial Degradation of this compound
1. Microorganism and Culture Conditions:
-
Strain: Pseudomonas putida mt-2.
-
Growth Medium: Nutrient Broth or a minimal salt medium.
-
Inoculum Preparation: Grow the bacterial culture in the chosen medium at 30-37°C with shaking until it reaches the late exponential phase. Harvest the cells by centrifugation and wash with a sterile saline solution.
2. Dye Degradation Assay:
-
Medium: Prepare a minimal salt medium containing this compound at the desired concentration (e.g., 50-200 mg/L).
-
Inoculation: Inoculate the dye-containing medium with the prepared bacterial suspension.
-
Incubation:
-
For anaerobic/static conditions (azoreductase activity), incubate the flasks without shaking.
-
For aerobic conditions (degradation of aromatic amines), incubate the flasks with shaking (e.g., 150 rpm).
-
-
Temperature: Maintain the incubation temperature at 30-37°C.
-
pH: Adjust the initial pH of the medium to around 7.0.
-
Sampling: Withdraw aliquots at regular intervals for analysis.
3. Analytical Methods:
-
Decolorization Measurement: Centrifuge the samples to remove bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 517 nm) using a UV-Vis spectrophotometer. Calculate the percentage of decolorization.
-
HPLC Analysis: Analyze the supernatant for the parent dye and its degradation products using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient.
Protocol 2: Fungal Decolorization of this compound
1. Microorganism and Culture Conditions:
-
Strain: Trametes versicolor.
-
Growth Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich medium.
-
Inoculum Preparation: Grow the fungus in PDB at 25-30°C until a sufficient mycelial mass is obtained.
2. Dye Decolorization Assay:
-
Medium: Prepare a suitable liquid medium (e.g., PDB) containing this compound (e.g., 200 mg/L).
-
Inoculation: Inoculate the dye-containing medium with a known amount of fungal mycelium.
-
Incubation: Incubate the flasks at 28°C with shaking (e.g., 150 rpm) for several days.
-
pH: Adjust the initial pH of the medium to around 5.0.
-
Mediator (Optional): To enhance decolorization, a redox mediator like 1-hydroxybenzotriazole (HBT) can be added to the medium.
3. Analytical Methods:
-
Decolorization Measurement: Filter the samples to remove the fungal biomass. Measure the absorbance of the filtrate at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
Enzyme Assays: Determine the activity of extracellular enzymes like laccase and manganese peroxidase in the culture filtrate.
Protocol 3: Enzyme Assays
1. Azoreductase Assay (for Bacteria):
-
Principle: This assay measures the decrease in absorbance of an azo dye (e.g., Methyl Red) as it is reduced by azoreductase in the presence of a reducing equivalent like NADH.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), the azo dye substrate, and the enzyme extract (cell-free extract from the bacterial culture).
-
Initiation: Start the reaction by adding NADH.
-
Measurement: Monitor the decrease in absorbance at the maximum wavelength of the azo dye substrate (e.g., 437 nm for Methyl Red) using a spectrophotometer.
-
Calculation: One unit of azoreductase activity is typically defined as the amount of enzyme that reduces 1 µmol of the substrate per minute.
2. Laccase Assay (for Fungi):
-
Principle: This assay is based on the oxidation of a phenolic substrate, such as 2,6-dimethoxyphenol (DMP), by laccase, which results in a colored product.
-
Reaction Mixture: Prepare a reaction mixture containing sodium malonate or acetate buffer (pH 4.5-5.0), DMP, and the enzyme sample (culture filtrate).
-
Measurement: Monitor the formation of the colored product by measuring the increase in absorbance at 468 nm.
-
Calculation: Calculate the laccase activity based on the molar extinction coefficient of the oxidized product.
Conclusion
The study of this compound degradation by microorganisms like Pseudomonas putida and Trametes versicolor provides valuable insights into the bioremediation of textile effluents. The provided protocols offer a standardized approach for researchers to investigate and optimize these processes. Further research can focus on the genetic and enzymatic basis of degradation, the optimization of reactor conditions for large-scale applications, and the assessment of the toxicity of degradation byproducts.
References
Troubleshooting & Optimization
How to reduce background staining with Acid Violet 7 on porous surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining with Acid Violet 7 on porous surfaces.
Frequently Asked Questions (FAQs)
Q1: What is causing high background staining with this compound on my porous material?
High background staining with this compound on porous surfaces can be attributed to several factors. The primary cause is often non-specific binding of the dye to the substrate material itself.[1] this compound is an anionic dye and can interact with positively charged sites on the porous surface through ionic interactions.[1] Additionally, hydrophobic interactions between the dye molecules and the material can lead to non-specific adherence.[1] Insufficient washing after the staining step can also leave unbound dye molecules trapped within the pores, contributing to high background.
Q2: How does pH affect this compound staining and background?
The pH of the staining solution is a critical factor in controlling both staining intensity and background.[2][3] this compound binds to positively charged groups on proteins and other biomolecules. In a more acidic environment (lower pH), more of these groups become protonated (positively charged), leading to stronger and more intense staining. However, a very low pH can also increase non-specific binding to the porous substrate. Conversely, a higher pH will reduce the positive charges, leading to weaker staining but potentially lower background. The optimal pH is typically in the acidic range of 2.5 to 4.0, but may need to be empirically determined for your specific application.
Q3: What are blocking agents and how can they reduce background staining?
Blocking agents are used to saturate non-specific binding sites on the porous surface before the application of this compound. By occupying these sites, the blocking agent prevents the dye from binding indiscriminately, thereby reducing background staining. Common blocking agents include proteins like Bovine Serum Albumin (BSA) or normal serum. The principle is to use a solution of these proteins to coat the surface, leaving only the specific binding sites available for the dye.
Q4: Can I use this compound for total protein staining on porous membranes like PVDF or nitrocellulose?
Yes, this compound and other similar acid dyes are used for total protein staining on western blot membranes, which are porous surfaces. This application is useful for visualizing the overall protein profile and can serve as a loading control. However, it's important to note that some stains might interfere with subsequent immunodetection, so if you plan to perform a western blot after staining, ensure the staining is reversible or does not affect antibody binding.
Troubleshooting Guides
Issue 1: High Background Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Non-Specific Binding | Implement a blocking step before staining. Incubate the porous surface with a blocking solution such as 1-5% Bovine Serum Albumin (BSA) in a suitable buffer for 30-60 minutes. |
| Incorrect pH of Staining Solution | Optimize the pH of your this compound staining solution. Start with a pH around 4.0 and test a range down to 2.5. A slightly higher pH within the acidic range can sometimes reduce background. |
| Dye Concentration is Too High | Reduce the concentration of your this compound staining solution. A lower concentration may be sufficient for specific staining while minimizing background. |
| Inadequate Washing | Increase the number and/or duration of the washing steps after staining. Use a wash buffer with a slightly acidic pH and consider adding a non-ionic detergent like Tween-20 (0.05%) to help remove unbound dye. |
| Porous Material Properties | The inherent properties of your porous material may promote non-specific binding. If possible, test alternative materials with different surface chemistries. |
Issue 2: Weak or No Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| pH of Staining Solution is Too High | Lower the pH of the staining solution to a more acidic range (e.g., pH 2.5-3.5) to increase the number of positively charged binding sites on your target molecules. |
| Insufficient Staining Time | Increase the incubation time with the this compound solution to allow for adequate binding to the target. |
| Dye Concentration is Too Low | Increase the concentration of the this compound in your staining solution. |
| Poor Fixation | If staining biological samples, ensure that they are properly fixed to the porous surface. Inadequate fixation can lead to loss of target molecules during the staining and washing steps. |
Experimental Protocols
Protocol: Reducing Background Staining of this compound on a Porous Surface
This protocol provides a general framework for staining with this compound while minimizing background. Optimization of specific steps may be required for your particular application.
Materials:
-
This compound dye powder
-
Distilled or deionized water
-
Buffer solution (e.g., Phosphate Buffered Saline - PBS, or a citrate buffer for pH control)
-
Blocking agent (e.g., Bovine Serum Albumin - BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Porous surface to be stained
-
Staining containers
-
Orbital shaker (optional)
Procedure:
-
Rehydration (if applicable): If your porous surface is dry (e.g., a membrane), rehydrate it in your buffer solution for 10-15 minutes.
-
Blocking:
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Prepare a blocking solution of 1-5% BSA in your buffer.
-
Incubate the porous surface in the blocking solution for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Briefly rinse the surface with wash buffer to remove excess blocking solution.
-
-
Staining:
-
Prepare the this compound staining solution at the desired concentration (e.g., 0.1% w/v) in an acidic buffer (pH 2.5-4.0).
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Incubate the porous surface in the staining solution for 5-15 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the stained surface extensively with wash buffer. Perform at least three washes of 5-10 minutes each with gentle agitation.
-
-
Destaining (Optional):
-
If the background is still high, a brief destaining step with a solution of 50% methanol and 10% acetic acid can be performed. Monitor this step carefully to avoid destaining the specific signal.
-
-
Final Rinse and Drying:
-
Rinse the surface with distilled water to remove any residual buffer salts.
-
Allow the surface to air dry.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for high background staining.
Staining Mechanism and pH Influence
Caption: Influence of pH on this compound staining mechanism.
References
Troubleshooting Weak or Inconsistent Acid Violet 7 Staining Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak or inconsistent staining results with Acid Violet 7. The following information is designed to help identify and resolve common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its staining mechanism?
This compound is an anionic azo dye. In biological staining, its mechanism relies on the electrostatic attraction between the negatively charged dye molecules and positively charged (cationic) components in tissue and cell samples, a property known as acidophilia.[1] The primary targets for acid dyes like this compound are proteins within the cytoplasm, connective tissues, and extracellular matrix.
Q2: Why is the pH of the staining solution critical for this compound?
The pH of the staining solution is a crucial factor. An acidic environment (low pH) is necessary to protonate the amino groups on proteins and other tissue components, creating a net positive charge.[2] This positive charge then strongly attracts the negatively charged this compound molecules, leading to intense and specific staining. If the pH is too high (neutral or alkaline), there will be fewer positively charged sites, resulting in weak or no staining. For many acid dyes, the optimal pH range is between 2.5 and 4.0.[2]
Q3: My this compound staining is consistently weak. What are the likely causes?
Weak staining is a common issue and can stem from several factors:
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Suboptimal pH: The staining solution may not be acidic enough.
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Incorrect Dye Concentration: The dye solution might be too dilute.
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Inadequate Incubation Time: The tissue or cells may not have been exposed to the stain for a sufficient duration.
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Poor Fixation: Improper or inadequate fixation of the tissue can hinder dye penetration and binding.
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Exhausted Staining Solution: Over time and with repeated use, the staining solution can lose its effectiveness.
Q4: I am observing precipitate on my stained slides. How can I prevent this?
Precipitate formation can be caused by:
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Unfiltered Staining Solution: Always filter the staining solution before use to remove any undissolved dye particles.
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Incomplete Dissolution of Dye: Ensure the this compound powder is completely dissolved when preparing the stock solution. Gentle heating and stirring can aid in this process.[3]
Q5: The staining across my tissue section is uneven. What could be the reason?
Uneven staining can be attributed to:
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Incomplete Deparaffinization: Residual paraffin wax can prevent the stain from reaching the tissue.
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Insufficient Reagent Volume: Ensure the entire tissue section is covered by all reagents during each step of the protocol.
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Inadequate Rinsing: Inconsistent rinsing can lead to patchy staining.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions to achieve optimal this compound staining results.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | pH of the staining solution is too high (not acidic enough). | Prepare a fresh staining solution using an acidic buffer (e.g., acetate or citrate buffer) within a pH range of 3.0-5.0.[2] |
| Dye concentration is too low. | Prepare a fresh staining solution with a higher concentration of this compound (e.g., increase from 0.1% to 0.5% w/v). | |
| Incubation time is too short. | Increase the staining time in increments (e.g., from 5 minutes to 10-15 minutes). | |
| Poor or prolonged fixation. | Ensure optimal fixation protocols are followed. If tissues were stored in fixative for an extended period, antigen retrieval techniques might be necessary. | |
| Staining solution is old or depleted. | Prepare a fresh staining solution. | |
| High Background Staining | Inadequate rinsing after staining. | Ensure thorough rinsing with the appropriate buffer or water after the staining step. |
| Staining time is too long. | Reduce the incubation time in the this compound solution. | |
| Dye concentration is too high. | Decrease the concentration of this compound in the staining solution. | |
| Precipitate on Tissue Section | Staining solution was not filtered. | Filter the staining solution through Whatman No. 1 filter paper before use. |
| Dye was not fully dissolved during preparation. | Ensure the dye is completely dissolved in the stock solution, using gentle heat if necessary. | |
| Uneven Staining | Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. |
| Reagents did not cover the entire section. | Use a sufficient volume of each reagent to ensure the slide is fully immersed. | |
| Slides were not properly drained between steps. | Drain slides adequately after each step to prevent carryover of reagents. |
Experimental Protocols
The following is a generalized histological staining protocol adapted for this compound based on procedures for similar acid dyes. Note: This protocol should be considered a starting point and may require optimization for your specific tissue type and experimental conditions.
Reagent Preparation
-
This compound Staining Solution (0.1% w/v):
-
This compound powder: 0.1 g
-
Glacial Acetic Acid: 2 mL
-
Distilled Water: 98 mL
-
Dissolve the this compound powder in the distilled water, then add the glacial acetic acid. Mix well and filter before use.
-
-
Differentiating Solution (0.5% Acetic Acid):
-
Glacial Acetic Acid: 0.5 mL
-
Distilled Water: 99.5 mL
-
-
Fixative: 10% Neutral Buffered Formalin is a standard fixative.
Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through descending grades of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the 0.1% this compound staining solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water.
-
-
Differentiation:
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Dip slides in the 0.5% Acetic Acid solution for a few seconds to remove excess stain. Monitor this step microscopically to achieve the desired staining intensity.
-
-
Washing:
-
Wash slides in running tap water for 2-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through ascending grades of ethanol (70%, 95%, 100%; 3 minutes each).
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Clear in xylene (2 changes, 5 minutes each).
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Mount with a permanent mounting medium.
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Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of the troubleshooting process and the experimental workflow.
Caption: Troubleshooting workflow for weak or inconsistent this compound staining.
Caption: Experimental workflow for this compound histological staining.
References
Technical Support Center: Optimizing Acid Violet 7 for Protein Gel Staining
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Acid Violet 7 for protein gel staining. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you resolve common issues you may encounter when using this compound for protein gel staining.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Staining | 1. Inadequate Destaining: The destaining solution has become saturated with dye, or the destaining time is too short. 2. Excessive Dye Concentration: The concentration of this compound in the staining solution is too high. 3. Insufficient Washing: Residual SDS from the electrophoresis running buffer can interfere with staining.[1] | 1. Replace the destaining solution with a fresh solution every 30-60 minutes. A piece of paper towel placed in the corner of the destaining box can help absorb excess dye.[2] 2. Reduce the concentration of this compound in your staining solution. Start with a lower concentration (e.g., 0.05%) and titrate up as needed.[3] 3. Ensure the gel is thoroughly washed with deionized water after electrophoresis and before fixation to remove any residual buffer salts.[4] |
| Weak or No Protein Bands | 1. Insufficient Staining Time: The incubation time in the staining solution is not long enough for the dye to bind to the proteins. 2. Low Protein Concentration: The amount of protein loaded onto the gel is below the detection limit of the stain. 3. Over-Destaining: The gel has been left in the destaining solution for too long, causing the dye to be removed from the protein bands. | 1. Increase the staining time. For low abundance proteins, staining overnight may be necessary.[5] 2. If possible, load a higher concentration of your protein sample. 3. Monitor the destaining process closely and stop it once the bands are clearly visible against a clear background. The destaining process can take several hours. |
| Smearing of Protein Bands | 1. Problems with Electrophoresis: Issues during the gel run, such as incorrect buffer pH or voltage, can lead to poor separation. 2. Protein Degradation: The protein sample may have degraded before or during electrophoresis. | 1. Ensure that the pH of your running buffer and the Tris solutions used to make the gel are accurate. Verify your electrophoresis settings. 2. Use fresh sample loading buffer containing protease inhibitors to prevent protein degradation. |
| Uneven Staining | 1. Inadequate Agitation: The gel was not sufficiently agitated during the staining and destaining steps, leading to uneven dye distribution. 2. Gel Sticking to the Container: Parts of the gel may have adhered to the staining container, preventing uniform contact with the solutions. | 1. Ensure the gel is freely floating in the solution and use a shaker or rocker for gentle, consistent agitation during all steps. 2. Use a container that is large enough to allow the gel to move freely. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
This compound is an anionic dye. Its staining mechanism is based on the electrostatic interaction between the negatively charged sulfonic acid groups on the dye molecule and the positively charged amino groups of basic amino acid residues (like lysine, arginine, and histidine) in the proteins. This interaction is strongest in an acidic environment.
Q2: Is there an established, optimized protocol for this compound?
There are no universally established and optimized protocols specifically for this compound, as it is not as commonly used as Coomassie Brilliant Blue. However, since this compound is chemically similar to Coomassie dyes, protocols for Coomassie Brilliant Blue R-250 can be adapted as a starting point for optimization.
Q3: How can I increase the sensitivity of this compound staining?
To increase sensitivity, you can try the following:
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Increase Staining Time: Staining for a longer duration, even overnight, can help visualize low-abundance proteins.
-
Optimize Dye Concentration: While counterintuitive, a very high dye concentration can lead to high background, masking faint bands. Experiment with a range of concentrations (e.g., 0.05% to 0.25%) to find the optimal signal-to-noise ratio.
-
Fixation: Proper fixation of proteins in the gel matrix is crucial. Ensure you are using an effective fixing solution, such as one containing methanol and acetic acid, for an adequate amount of time before staining.
Q4: Can proteins stained with this compound be used for downstream applications like mass spectrometry?
Since this compound, like Coomassie dyes, binds to proteins non-covalently, it is generally compatible with downstream applications such as mass spectrometry. However, it is crucial to thoroughly destain the protein bands of interest to remove as much dye as possible before proceeding with protein extraction and analysis.
Experimental Protocols
The following is an investigational protocol for this compound, adapted from standard protocols for chemically similar acid dyes like Coomassie Brilliant Blue. This should be used as a starting point for your own optimization.
Investigational Staining Protocol for this compound
| Step | Procedure | Incubation Time | Notes |
| 1. Post-Electrophoresis Wash | Rinse the gel 2-3 times with deionized water. | 5 minutes per wash | This removes residual SDS that can interfere with staining. |
| 2. Fixation | Submerge the gel in Fixing Solution. | 30-60 minutes | This step precipitates the proteins within the gel matrix. |
| 3. Staining | Discard the Fixing Solution and submerge the gel in Staining Solution. | 30-60 minutes | Optimal staining time should be determined empirically. |
| 4. Destaining | Remove the Staining Solution and add Destaining Solution. | Several hours | Change the destaining solution every 30-60 minutes until protein bands are sharp against a clear background. |
| 5. Final Wash & Storage | Wash the gel with deionized water and store it in 1% acetic acid at 4°C. | 10-15 minutes | This preserves the gel for imaging and documentation. |
Solution Compositions
| Solution | Composition |
| Fixing Solution | 40-50% Methanol, 10% Acetic Acid in deionized water. |
| Staining Solution (Investigational) | 0.05% - 0.25% (w/v) this compound in 40% Methanol, 10% Acetic Acid. |
| Destaining Solution | 10-40% Methanol, 5-10% Acetic Acid in deionized water. |
Experimental Workflow
The following diagram illustrates the general workflow for protein gel staining with this compound.
References
Technical Support Center: Optimizing Tissue Fixation for Acid Violet 7 Staining
Welcome to the technical support center for optimizing your tissue staining protocols. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in histology: preventing dye diffusion during Acid Violet 7 staining through proper tissue fixation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dye diffusion in this compound staining?
A1: Dye diffusion, leading to poor localization and high background, is most often the result of inadequate or improper tissue fixation. Fixation is a critical step to preserve tissue architecture and immobilize cellular components. Without proper fixation, tissue components can shift or be lost during the staining process, and the dye may not bind specifically to its target.
Q2: How does the choice of fixative impact this compound staining?
A2: The choice of fixative is crucial as it determines the mechanism of tissue preservation. Fixatives are broadly categorized as cross-linking or precipitating agents.
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Cross-linking fixatives , such as 10% Neutral Buffered Formalin (NBF), form chemical bonds between proteins, creating a stable matrix that preserves tissue structure well.[1][2] This method is generally recommended for acidic dyes like this compound.
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Precipitating fixatives , like alcohol-based fixatives, denature proteins, causing them to precipitate. While effective for some applications, they can cause more tissue shrinkage and may not be ideal for preventing the diffusion of all cellular components.[1]
Q3: Can over-fixation affect my staining results?
A3: Yes, over-fixation, particularly with cross-linking fixatives like formalin, can negatively impact staining. Prolonged fixation can mask the binding sites for the dye, leading to weaker than expected staining.[1] It is essential to adhere to recommended fixation times based on the tissue size and type.[1]
Q4: Is it possible to use this compound on frozen sections?
A4: Yes, this compound can be used on frozen sections. However, fixation of the frozen sections is still necessary to preserve morphology before staining. A brief fixation in cold acetone or methanol is a common practice for frozen sections.
Troubleshooting Guide: Common Issues in this compound Staining
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inadequate Fixation: Under-fixation leads to poor tissue preservation and loss of cellular components that bind the dye. | Ensure the tissue is fixed for an adequate duration. For formalin fixation, this is typically at least 24 hours for small specimens. The fixative volume should be at least 15-20 times the tissue volume. |
| Over-fixation: Prolonged fixation can mask the binding sites for this compound. | Reduce the fixation time in future experiments to the recommended duration for the specific tissue type and size. | |
| Incorrect pH of Staining Solution: Acid dyes like this compound stain most effectively in an acidic environment. | Check and adjust the pH of the this compound staining solution to the optimal acidic range as specified in your protocol. | |
| High Background Staining | Incomplete Fixation: If the fixative has not fully penetrated the tissue, it can lead to non-specific binding of the dye. | Ensure complete fixative penetration by using tissue samples no more than 3-4 mm thick. Agitation during fixation can also improve penetration. |
| Excessive Staining Time: Leaving the tissue in the this compound solution for too long can lead to high background. | Optimize the staining incubation time by testing a few different time points. | |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide. | Ensure thorough but gentle rinsing with the recommended rinsing solution (e.g., acidified water) after the staining step. | |
| Uneven Staining | Incomplete Fixative Penetration: The center of the tissue may be poorly fixed, leading to different staining patterns compared to the well-fixed edges. | For larger tissue samples, ensure they are no more than 3-4 mm thick to allow for complete fixative penetration. |
| Tissue Drying: Allowing the tissue section to dry out at any stage during the staining process can cause uneven staining and artifacts. | Keep the slides moist with the appropriate buffer or reagent throughout the staining procedure. |
Quantitative Comparison of Fixatives
The choice of fixative and the duration of fixation can significantly impact tissue morphology and staining quality. The following table summarizes the effectiveness of different fixatives on liver tissue over various time points, as evaluated by H&E staining, which provides a good general indication of tissue preservation for subsequent staining with dyes like this compound.
| Fixative | 6 hours | 12 hours | 24 hours | 48 hours | 72 hours |
| 10% Neutral Buffered Formalin (NBF) | Good | Good | Good | Crumbling | Crumbling |
| Bouin's Fluid | Fair | Good | Good | Crumbling | Crumbling |
| Carnoy's Fluid | Good | Good | Fair | Poor | Poor |
| Zenker's Fluid | Good | Good | Good | Poor | Poor |
| Clarke's Fluid | Good | Good | Fair | Crumbling | Crumbling |
Data adapted from a study on the effects of different fixatives on liver tissue. "Good" indicates normal cellular structure and good staining. "Fair" indicates acceptable but not optimal results. "Poor" and "Crumbling" indicate significant artifacts and tissue damage.
Experimental Protocols
Recommended Fixation Protocol (10% Neutral Buffered Formalin)
This protocol is a standard and versatile method for preserving a wide range of tissues for subsequent staining with acid dyes.
-
Tissue Preparation: Immediately after dissection, trim the tissue to a maximum thickness of 3-4 mm to ensure complete and even penetration of the fixative.
-
Fixation: Immerse the tissue in 10% Neutral Buffered Formalin (NBF). The volume of the fixative should be at least 15-20 times the volume of the tissue.
-
Duration: Fix for 24-48 hours at room temperature. The optimal time will depend on the size and type of tissue.
-
Post-Fixation: After fixation, the tissue can be transferred to 70% ethanol for storage or processed for paraffin embedding.
This compound Staining Protocol for Paraffin-Embedded Tissues
This protocol is adapted from a general procedure for acid dyes and should be optimized for your specific application.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 2 minutes.
-
Immerse in 70% ethanol: 2 minutes.
-
Rinse in running tap water.
-
-
Staining:
-
Prepare a 0.1% - 0.5% solution of this compound in 1% acetic acid. The optimal concentration should be determined experimentally.
-
Immerse slides in the this compound staining solution for 3-5 minutes.
-
-
Rinsing and Differentiation:
-
Briefly rinse the slides in 1% acetic acid to remove excess stain.
-
Wash the slides in running tap water for 2-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene (2 changes for 3 minutes each).
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Mount with a permanent mounting medium.
-
Visualizing the Workflow
To better understand the key decision points in troubleshooting poor this compound staining, the following diagrams illustrate the logical flow of identifying and resolving common issues.
Caption: Troubleshooting logic for weak or no this compound staining.
Caption: Troubleshooting logic for high background in this compound staining.
References
Managing the stability of Acid Violet 7 in different buffer solutions
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of Acid Violet 7 in various buffer solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C.I. 18055) is a synthetic, water-soluble, single azo dye.[1] Its chemical formula is C₂₀H₁₆N₄Na₂O₉S₂.[1][2] Due to its vibrant reddish-purple color and good solubility, it is used in various fields, including:
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Dyeing of textiles like wool, silk, and polyamide fibers.[1]
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Coloring of leather, paper, soap, and wood.[1]
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Applications in cosmetics and biological staining.
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Laboratory research as a pH indicator or staining agent for biological samples.
Q2: Why is the choice of buffer solution critical for this compound stability?
The buffer system is crucial because factors like pH, temperature, and the chemical composition of the buffer can significantly impact the dye's chemical stability. An inappropriate buffer can lead to the degradation of this compound, observed as a color change from violet to light green or brown, which can compromise experimental results. Some buffer components can also interact with the dye or other molecules in your system; for example, borate buffers are known to form complexes with saccharides.
Q3: What are the visible signs of this compound degradation?
The most common sign of degradation is a visible color change of the solution. For instance, studies on the related Acid Violet 17 showed a change from dark violet to light green upon complete degradation. Other signs can include the formation of a precipitate, a shift in the solution's pH over time, or a decrease in absorbance at its characteristic wavelength (around 560 nm) when measured with a spectrophotometer.
Q4: Are there specific conditions or buffer components known to cause instability?
Yes. High temperatures can accelerate degradation. In one study, Acid Violet 17 was completely degraded after 400 hours of incubation at 80°C in a standard phosphate buffer. The dye is also incompatible with strong oxidizing and reducing agents. While stable under normal temperatures, its stability can be compromised by certain additives. For example, the addition of D-mannitol to a phosphate buffer was found to cause a significant drop in pH to below 7.0, even though it offered some protection against degradation for Acid Violet 17.
Q5: What is the optimal pH for working with this compound?
The optimal pH depends on the specific application. For adsorption processes, a wide pH range of 2-9 has been found to be effective. However, for maintaining chemical stability in solution, conditions that promote degradation should be avoided. For example, studies on the electro-Fenton method used a pH of 3 to optimize the degradation of the dye. Therefore, for stability, it is generally advisable to work within a neutral to mildly acidic pH range (e.g., pH 4-7), unless the experimental protocol specifically requires otherwise.
Q6: How should stock solutions of this compound be prepared and stored?
To ensure maximum shelf life, this compound solutions should be handled and stored correctly:
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Storage: Store solutions in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated place. Storage at 4°C is recommended for buffered solutions to prevent microbial growth.
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Packaging: Whenever possible, storing solutions in filled syringes is preferable to vials, as this can slow down oxidative degradation processes.
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Preparation: Use high-purity water and filter-sterilize the final buffered solution through a 0.22 µm filter if it will be used in biological applications.
Troubleshooting Guide
Problem: My this compound solution has changed color.
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Possible Cause: This is a primary indicator of chemical degradation. The azo linkage in the dye molecule may have been cleaved.
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Solution:
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Check Storage Conditions: Ensure the solution was stored away from light, at a cool temperature, and protected from strong oxidizing or reducing agents.
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Evaluate Temperature: If your experiment involves elevated temperatures, the dye may not be stable. Consider running a control to assess dye stability at your working temperature.
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Verify pH: An inappropriate pH can accelerate degradation. Measure the pH of the solution to ensure it is within the expected range for your buffer.
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Prepare Fresh Solution: Discard the degraded solution and prepare a fresh one using high-quality reagents.
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Problem: A precipitate has formed in my buffered dye solution.
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Possible Cause: The precipitate could be the dye itself crashing out of solution due to low solubility in the chosen buffer, or it could be the result of an interaction between the buffer components and the dye. For example, phosphate buffers can precipitate in the presence of divalent cations like Ca²⁺ or Mg²⁺.
-
Solution:
-
Confirm Buffer Compatibility: Review the literature to ensure your buffer system is compatible with all components in your experiment, including the dye and any metal ions.
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Adjust pH: The solubility of this compound can be pH-dependent. Ensure the buffer's pH is appropriate.
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Consider a Different Buffer: If precipitation persists, switch to a different buffer system. Good's buffers like HEPES or MOPS are often good alternatives as they are less likely to form complexes with metal ions.
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Problem: The pH of my buffered solution shifted after storage.
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Possible Cause: Some buffer substances are highly sensitive to temperature changes (e.g., Tris). Alternatively, certain additives combined with the dye can cause pH shifts over time, as seen with D-mannitol and Acid Violet 17. Degradation of the dye itself can also release acidic or basic byproducts.
-
Solution:
-
Select a Temperature-Stable Buffer: If your experiments involve temperature fluctuations, choose a buffer with a low temperature dependence (d(pKa)/dT), such as acetate or citrate.
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Re-measure pH: Always measure and, if necessary, adjust the pH of your buffer at the intended experimental temperature.
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Test Additive Effects: If you are using additives, run a control experiment with the dye, buffer, and additive to monitor pH stability over time.
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Data Presentation: Acid Violet Stability
The following table summarizes findings on the stability of Acid Violet dyes under various experimental conditions.
| Dye | Buffer System | Additive(s) | Conditions | Result | Reference |
| Acid Violet 17 | Phosphate | None | 400 hours at 80°C | 100% degradation (color change to green) | , |
| Acid Violet 17 | Phosphate | D-Mannitol | 400 hours at 80°C | Chemically stable, but pH drops below 7.0 | , |
| This compound | 0.1 M Na₂SO₄ | 0.01 mM Fe²⁺ | 35°C, pH 3.0 | Optimized for rapid degradation (decolorization) | , |
| This compound | Aqueous Solution | Fly Ash | Room Temp. | Adsorption is stable after 60 minutes |
*Note: Acid Violet 17 is a structurally similar dye; these results may indicate potential stability issues for this compound under similar conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard 0.1 M Phosphate Buffer (pH 7.2)
-
Prepare Stock Solutions:
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Solution A: 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄). Dissolve 12.0 g of NaH₂PO₄ in deionized water to a final volume of 1 L.
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Solution B: 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄). Dissolve 14.2 g of Na₂HPO₄ in deionized water to a final volume of 1 L.
-
-
Mix Solutions: In a clean beaker, combine 280 mL of Solution A and 720 mL of Solution B.
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Adjust pH: Place a calibrated pH probe into the solution. Slowly add Solution A to lower the pH or Solution B to raise the pH until it reaches exactly 7.2.
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Finalize Volume: If necessary, add deionized water to reach a final volume of 1 L.
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Sterilization (Optional): For biological applications, filter the buffer through a 0.22 µm sterile filter unit. Store at 4°C.
Protocol 2: Spectrophotometric Assessment of this compound Stability
This protocol uses UV-Vis spectroscopy to quantify the stability of this compound in a chosen buffer over time.
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Prepare Dye Solution: Prepare a stock solution of this compound in your chosen buffer at a concentration that gives an absorbance reading between 1.0 and 1.5 at its maximum wavelength (λ_max, approx. 560 nm).
-
Initial Measurement (T=0):
-
Calibrate a spectrophotometer by using your buffer solution as a blank.
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Measure the full absorbance spectrum (e.g., 300-700 nm) of the freshly prepared dye solution to identify the precise λ_max.
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Record the absorbance at λ_max. This is your initial reading.
-
-
Incubation: Store the dye solution under your desired experimental conditions (e.g., specific temperature, light exposure).
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Time-Point Measurements: At regular intervals (e.g., 1, 6, 12, 24, 48 hours), take an aliquot of the solution. Allow it to return to room temperature before measuring its absorbance at λ_max.
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Data Analysis: Calculate the percentage of remaining dye at each time point using the formula: % Remaining Dye = (Absorbance at time T / Absorbance at T=0) * 100
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Interpretation: A significant decrease in the percentage of remaining dye indicates instability under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound instability.
Caption: Experimental workflow for assessing this compound stability.
References
Issues with Acid Violet 7 solubility and how to improve it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Violet 7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic azo dye.[1][2] Its chemical formula is C₂₀H₁₆N₄Na₂O₉S₂.[1] It is commonly used as a dye in the textile industry for wool, silk, and polyamide fibers.[3] In a laboratory setting, it can be used as a biological stain for various samples and as a pH indicator.[2]
Q2: What are the general solubility properties of this compound?
This compound is characterized by the following solubility profile:
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Soluble in water, producing a blue-light red to red solution.
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Slightly soluble in ethanol and acetone.
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Insoluble in other organic solvents.
Q3: Why is my this compound not dissolving properly in water?
Several factors can contribute to poor solubility of this compound in water:
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Incorrect Dissolving Procedure: Simply adding the powder to water without proper technique can lead to clumping. A "pasting" method is often recommended for acid dyes.
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Low Temperature: The solubility of many acid dyes, including likely this compound, increases with temperature.
-
Presence of Electrolytes: High concentrations of salts, such as sodium sulfate, which may be present in commercial dye preparations, can reduce the solubility of the dye in water due to the common ion effect.
-
pH of the Solution: The ionization state of the sulfonic acid groups on the this compound molecule is pH-dependent, which in turn affects its solubility.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound solutions.
Issue 1: The dye powder forms clumps and does not dissolve in water.
-
Cause: Improper mixing of the dye powder with the solvent.
-
Solution:
-
Pasting Method:
-
Place the desired amount of this compound powder in a beaker.
-
Add a very small amount of hot water (at least 82°C / 180°F) to the powder, just enough to create a thick paste.
-
Use a stirring rod to thoroughly mash the paste, ensuring there are no dry clumps.
-
Gradually add the remaining volume of hot water while stirring continuously until the dye is fully dissolved.
-
-
Increase Temperature: Gently heat the solution while stirring. For many acid dyes, dissolving in water at or near boiling temperature can significantly improve solubility.
-
Issue 2: The solution is not clear and appears to have fine particles, even after thorough mixing.
-
Cause: The solution may be supersaturated, or the dye has reached its solubility limit at the current temperature and pH.
-
Solution:
-
Increase Solvent Volume: Add more solvent (water) to decrease the overall concentration.
-
Use a Co-solvent: For applications where it is permissible, adding a small amount of a water-miscible organic solvent in which this compound has some solubility, such as ethanol or acetone, may help. However, it is only slightly soluble in these solvents.
-
Incorporate a Solubilizing Agent: The addition of certain non-ionic surfactants can help to weaken the intermolecular forces between dye molecules, promoting dissolution. Another option is to use urea, which can help to break up dye aggregates. A common approach is to prepare the dissolving water with 1-2 tablespoons of urea per cup of water.
-
Issue 3: The dye precipitates out of solution upon cooling.
-
Cause: The solubility of this compound is temperature-dependent, and the solution was likely saturated or supersaturated at a higher temperature.
-
Solution:
-
Reheat the Solution: Gently warming the solution will often redissolve the precipitate.
-
Prepare a More Dilute Solution: If the application allows, prepare a less concentrated stock solution to ensure the dye remains dissolved at room temperature.
-
Store at an Elevated Temperature: If you need to use a concentrated solution, storing it at a slightly elevated and constant temperature may prevent precipitation.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Appearance of Solution |
| Water | Soluble | Blue-light red to red |
| Ethanol | Slightly Soluble | Not specified |
| Acetone | Slightly Soluble | Not specified |
| Other Organic Solvents | Insoluble | Not applicable |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in Water using the Pasting Method
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Pasting:
-
Transfer the powder to a suitable glass beaker.
-
Heat a separate container of deionized water to at least 82°C (180°F).
-
Add a few drops of the hot water to the dye powder.
-
Use a glass stirring rod to grind the powder and water together to form a smooth, thick paste, ensuring no dry lumps remain.
-
-
Dissolution:
-
Slowly add the rest of the hot deionized water to the paste while continuously stirring.
-
Continue stirring until all the dye has dissolved and the solution is homogenous.
-
If necessary, gently heat the solution on a hot plate with stirring to aid dissolution.
-
-
Cooling and Storage: Allow the solution to cool to room temperature. If precipitation occurs upon cooling, consider the troubleshooting steps mentioned above. Store in a well-sealed container.
Visualizations
Diagram 1: General Workflow for Dissolving this compound
Caption: A flowchart outlining the recommended steps for dissolving this compound.
Diagram 2: Mechanism of Acid Dye Staining
Caption: Ionic interactions are a primary force in the staining of biological tissues by acid dyes.
References
Technical Support Center: Removing Acid Violet 7 Contaminants from Laboratory Glassware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Acid Violet 7 from laboratory glassware.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to clean from glassware?
A1: this compound is a synthetic azo dye. Its chemical structure allows it to adhere to surfaces like borosilicate glass, and it is soluble in water and slightly soluble in ethanol and acetone, which can sometimes make removal with simple water rinses incomplete, leading to persistent staining.
Q2: What are the initial steps I should take immediately after using glassware with this compound?
A2: Immediately after use, rinse the glassware thoroughly with running tap water to remove the bulk of the dye. Do not allow the dye to dry on the glassware, as this will make it more difficult to remove. For water-insoluble components that may be present with the dye, a preliminary rinse with an appropriate organic solvent like ethanol or acetone is recommended.
Q3: What personal protective equipment (PPE) should I wear when cleaning glassware stained with this compound?
A3: Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. If using strong acids or bases, it is highly recommended to work in a fume hood and use heavy-duty gloves.
Q4: How can I verify that my glassware is completely clean after treatment?
A4: A common method to verify the cleanliness of glassware is to rinse it with distilled or deionized water. If the water sheets evenly over the surface without forming beads or droplets, the glassware is considered clean.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Faint purple or pink stain remains after standard washing. | Residual dye adsorbed onto the glass surface. | 1. Soaking: Soak the glassware in a 1-5% solution of a laboratory-grade detergent for several hours or overnight.2. Mild Acid Rinse: Rinse with a 1% hydrochloric acid (HCl) or nitric acid (HNO₃) solution.[1]3. Alcohol Rinse: Rinse with 70% ethanol or acetone. |
| A greasy or oily residue is present along with the stain. | Contamination of the this compound solution with organic substances. | 1. Solvent Wash: Before using an aqueous detergent, wash the glassware with acetone or ethanol to remove the greasy residue.2. Base Bath: For stubborn organic residues, soaking in an alcoholic potassium hydroxide (KOH) bath can be effective. Use with extreme caution in a fume hood. |
| Visible solid particles of dye remain adhered to the glass. | The dye has dried and caked onto the surface. | 1. Scrubbing: Use a soft-bristled brush with a laboratory detergent to gently scrub the affected areas.2. Sonication: If scrubbing is ineffective, place the glassware in a sonicator bath with a suitable cleaning solution. |
| Cloudiness or etching of the glass after cleaning. | Use of harsh or incompatible cleaning agents. | 1. Avoid Strong Bases for Prolonged Periods: Do not soak borosilicate glass in strong alkaline solutions for extended periods as it can etch the glass.[1]2. Rinse Thoroughly: Ensure all cleaning agents, especially acids and bases, are thoroughly rinsed off with deionized water. |
Quantitative Data on Cleaning Agent Effectiveness
While specific quantitative data for the removal of this compound from laboratory glassware is limited in published literature, the following table summarizes the general effectiveness of various cleaning methods for removing stubborn organic dye stains.
| Cleaning Agent/Method | Concentration | Contact Time | Effectiveness | Notes |
| Laboratory Detergent | 1-5% (w/v) | 1-12 hours | Good | Effective for general cleaning and fresh stains. |
| Ethanol | 70-100% | 10-30 minutes | Moderate to Good | Useful for rinsing and removing less stubborn stains. |
| Acetone | 100% | 5-15 minutes | Moderate to Good | Effective for pre-rinsing to remove organic residues. |
| 1M Hydrochloric Acid | 1 M | 30-60 minutes | Good to Excellent | Effective for many organic and inorganic residues. |
| Alcoholic KOH Bath | Saturated | 1-4 hours | Excellent | Very effective for stubborn organic residues, but corrosive to glass over time. Use with caution. |
| Chromic Acid | N/A | 15-30 minutes | Excellent | Highly effective but also highly toxic and corrosive. Should be used as a last resort. |
Experimental Protocols
Protocol 1: Standard Cleaning for Light Staining
-
Initial Rinse: Immediately after use, rinse the glassware three to four times with deionized water.
-
Detergent Wash: Prepare a 2% (v/v) solution of a laboratory-grade, phosphate-free detergent in warm water. Submerge the glassware and allow it to soak for at least 60 minutes.
-
Scrubbing: Use a soft-bristled brush to gently scrub the interior surfaces of the glassware.
-
Tap Water Rinse: Rinse the glassware thoroughly under running tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware three to four times with deionized water.
-
Drying: Allow the glassware to air dry on a rack, or place it in a drying oven at a temperature below 110°C.
Protocol 2: Enhanced Cleaning for Persistent Stains
-
Solvent Pre-rinse: Rinse the glassware with acetone or 70% ethanol to remove any organic residues. Collect the solvent waste for proper disposal.
-
Detergent Soak: Submerge the glassware in a 5% (v/v) solution of laboratory-grade detergent and soak overnight.
-
Rinse: Rinse thoroughly with tap water.
-
Acid Rinse: In a fume hood, rinse the glassware with a 1 M hydrochloric acid solution. Ensure the acid contacts all stained surfaces. Let it sit for 30-60 minutes.
-
Thorough Rinsing: Rinse the glassware extensively with tap water, followed by three to four rinses with deionized water.
-
Final Rinse and Drying: Perform a final rinse with acetone to expedite drying, or allow to air dry.
Protocol 3: Aggressive Cleaning for Stubborn, Set-in Stains (Use with Caution)
-
Initial Cleaning: Follow steps 1-3 of Protocol 2.
-
Alcoholic Base Bath: In a designated container within a fume hood, prepare an alcoholic potassium hydroxide (KOH) bath. Carefully submerge the glassware, ensuring there are no air bubbles, and let it soak for 1-4 hours.
-
Neutralization and Rinsing: Carefully remove the glassware and rinse thoroughly with tap water until the surface is neutral (test with pH paper). Follow with multiple rinses with deionized water.
-
Drying: Dry the glassware as described in Protocol 1.
Visual Workflow and Decision-Making Diagrams
References
The effect of pH on the efficacy of Acid Violet 7 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Violet 7 for staining applications. The following information addresses common issues related to the effect of pH on staining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining and why is pH important?
This compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, it binds to positively charged (cationic) components within biological samples. The primary targets for acid dyes are proteins. The pH of the staining solution is a critical factor because it determines the charge of the proteins in the tissue. In an acidic environment (low pH), the amino groups (-NH2) on proteins become protonated, acquiring a positive charge (-NH3+). This electrostatic attraction between the negatively charged dye and the positively charged protein is the fundamental basis of the staining mechanism.[1]
Q2: What is the optimal pH range for this compound staining?
While the ideal pH can vary depending on the specific tissue and desired staining intensity, a general recommendation for acid dyes like this compound is an acidic environment. For similar acid dyes, optimal pH ranges of 2.5 to 4.0 have been reported to provide strong, specific staining.[1] It is highly recommended to experimentally determine the optimal pH for your specific application by testing a range of acidic buffers.
Q3: Should I use a simple acid solution or a buffered solution to adjust the pH?
While a simple acidic solution (e.g., diluted acetic acid) can lower the pH, using a buffered solution is strongly recommended for reproducibility and control. A buffer will resist changes in pH that can occur during the staining process, ensuring consistent and even staining across different samples and experimental runs.[1]
Q4: How does an incorrect pH affect the staining results?
An incorrect pH can lead to several common staining problems:
-
Weak or No Staining: If the pH is too high (less acidic), there will be fewer positively charged sites on the proteins, leading to weak electrostatic attraction and faint or no staining.[1]
-
Excessively Dark Staining: A very low pH can lead to an overabundance of positively charged sites, resulting in overly intense and potentially non-specific staining.[1]
-
High Background Staining: While a low pH is generally good, a slightly higher pH within the acidic range can sometimes help to reduce non-specific background staining.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on pH-related problems.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | pH of the staining solution is too high (not acidic enough). | Prepare a fresh staining solution using an acidic buffer (e.g., acetate or citrate buffer) within a pH range of 3.0-5.0. Verify the pH of your staining solution using a calibrated pH meter. |
| Insufficient staining time. | Increase the incubation time of the tissue sections in the this compound solution. | |
| Dye concentration is too low. | Prepare a fresh staining solution with a higher concentration of this compound. | |
| Excessively Dark Staining | pH of the staining solution is too low. | Increase the pH of the staining solution slightly (e.g., from 3.0 to 4.0). A less acidic environment will reduce the number of binding sites, resulting in a less intense stain. |
| Staining time is too long. | Reduce the incubation time in the this compound solution. | |
| Dye concentration is too high. | Dilute the this compound staining solution. | |
| Uneven Staining | Inconsistent pH across the tissue section. | Ensure the tissue section is fully and evenly immersed in the buffered staining solution. Gentle agitation during staining can also promote even dye distribution. |
| Poor tissue fixation. | Review and optimize your tissue fixation protocol. Proper fixation is crucial for preserving tissue morphology and allowing for even dye penetration. | |
| High Background Staining | Non-specific binding of the dye. | A slightly higher pH within the acidic range can sometimes help to reduce non-specific background staining. Ensure thorough rinsing after the staining step to remove unbound dye. |
Quantitative Data Summary
| pH Range | Expected Staining Intensity | Rationale |
| < 2.5 | Very High to Excessive | A high degree of protein protonation leads to very strong dye binding, which may result in a lack of differentiation and high background. |
| 2.5 - 4.0 | High (Optimal Range) | This range generally provides a good balance of protein protonation for strong, specific staining with minimal background. |
| 4.1 - 5.0 | Moderate | Reduced protonation of amino groups compared to lower pH values, leading to a noticeable decrease in staining intensity. |
| 5.1 - 6.0 | Low | Further reduction in positively charged sites on proteins, resulting in weak staining. |
| > 6.0 (Neutral/Alkaline) | Very Low to None | Most protein amino groups are not protonated, leading to minimal or no binding of the acid dye. |
Experimental Protocols
Preparation of Buffered this compound Staining Solutions
This protocol describes the preparation of citrate buffer solutions at different pH values for optimizing this compound staining.
Materials:
-
Citric acid monohydrate
-
Trisodium citrate dihydrate
-
Distilled or deionized water
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
-
This compound dye powder
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.1M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in distilled water and bring the final volume to 1 liter.
-
Solution B (0.1M Trisodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in distilled water and bring the final volume to 1 liter.
-
-
Prepare Buffered Solutions at Desired pH:
-
Combine Solution A and Solution B in the ratios indicated in the table below to achieve the desired pH. Verify the final pH with a calibrated pH meter and adjust as necessary with small additions of Solution A or B.
-
| Desired pH | Volume of 0.1M Citric Acid (ml) | Volume of 0.1M Trisodium Citrate (ml) | Final Volume (ml) |
| 3.0 | 82.0 | 18.0 | 100 |
| 4.0 | 61.5 | 38.5 | 100 |
| 5.0 | 39.0 | 61.0 | 100 |
-
Prepare this compound Staining Solution:
-
Dissolve 0.1 g to 1.0 g of this compound powder in 100 mL of the selected acidic buffer (e.g., pH 4.0 citrate buffer).
-
Stir until the dye is completely dissolved. Gentle heating may be required.
-
Filter the solution before use to remove any undissolved particles.
-
General Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the prepared buffered this compound staining solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water.
-
-
Differentiation (Optional):
-
To remove excess stain and increase contrast, briefly dip the slides in a 1% acetic acid solution. Monitor microscopically.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 changes, 2-3 minutes each).
-
Clear the slides in xylene (2 changes, 3-5 minutes each).
-
Mount with a resinous mounting medium.
-
Visualizations
Caption: Mechanism of this compound staining in an acidic environment.
References
Validation & Comparative
A Head-to-Head Battle for Protein Visualization: Acid Violet vs. Coomassie Brilliant Blue in SDS-PAGE
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone of daily laboratory work. The choice of staining dye is a critical determinant of sensitivity, accuracy, and workflow efficiency. This guide provides a comprehensive comparison of the well-established Coomassie Brilliant Blue and the lesser-known Acid Violet for SDS-PAGE protein staining, supported by available experimental data and detailed protocols.
While the query specified Acid Violet 7, a thorough review of scientific literature reveals a significant lack of specific performance data for this particular dye in the context of SDS-PAGE. However, its close relative, Acid Violet 17, has been documented in protein staining for isoelectric focusing, offering some performance metrics. This guide will therefore use Acid Violet 17 as a representative for the Acid Violet dye class in comparison with the industry standard, Coomassie Brilliant Blue.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators of Acid Violet 17 and Coomassie Brilliant Blue based on available data.
| Performance Metric | Acid Violet 17 | Coomassie Brilliant Blue (R-250/G-250) |
| Limit of Detection (Sensitivity) | 1-2 ng/mm² (for isoelectric focusing) | 30-100 ng per band[1] |
| Linear Dynamic Range | 1-100 µg[2] | ~10 ng to 20 µg per band |
| Staining Time | 5-10 minutes[2] | 30 minutes to overnight[3] |
| Destaining Time | 5-80 minutes[2] | Several hours to overnight |
| Mechanism of Action | Electrostatic interaction with basic amino acid residues | Non-covalent binding to basic and hydrophobic amino acid residues |
| Compatibility with Mass Spectrometry | Not definitively established for SDS-PAGE | Generally compatible |
In-Depth Experimental Protocols
Reproducibility in protein staining is highly dependent on standardized protocols. Below are detailed methodologies for both Acid Violet 17 (adapted for SDS-PAGE) and the conventional Coomassie Brilliant Blue staining.
Acid Violet 17 Staining Protocol (Adapted for SDS-PAGE)
This protocol is adapted from methodologies for Acid Violet 17 in isoelectric focusing and general principles of acid dye staining for polyacrylamide gels. Optimization may be required for specific applications.
Reagents:
-
Fixing Solution: 12% (w/v) Trichloroacetic Acid (TCA)
-
Staining Solution: 0.1-0.2% (w/v) Acid Violet 17 in 10% (w/v) Phosphoric Acid
-
Destaining Solution: 3% (w/v) Phosphoric Acid
-
Storage Solution: 1% (v/v) Acetic Acid
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 60 minutes at room temperature with gentle agitation. This step is crucial for precipitating proteins within the gel matrix.
-
Washing: Discard the Fixing Solution and wash the gel three times with deionized water for 5 minutes each to remove residual TCA.
-
Staining: Immerse the gel in the Staining Solution for 5-10 minutes with gentle agitation.
-
Destaining: Transfer the gel to the Destaining Solution. Gently agitate and change the solution periodically until the protein bands are clearly visible against a clear background. This may take from 5 to 80 minutes depending on the gel thickness.
-
Washing and Storage: Wash the gel thoroughly with deionized water and store it in the Storage Solution at 4°C.
Coomassie Brilliant Blue Staining Protocol (Conventional Method)
This is a widely used and reliable protocol for visualizing proteins in polyacrylamide gels.
Reagents:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Storage Solution: 7% (v/v) Acetic Acid
Procedure:
-
Fixation: Following electrophoresis, place the gel in the Fixing Solution for at least 30 minutes with gentle agitation. For thinner gels, this step can sometimes be combined with staining.
-
Staining: Immerse the gel in the Staining Solution for 30-60 minutes at room temperature with gentle agitation. For lower protein amounts, staining can be extended overnight.
-
Destaining: Transfer the gel to the Destaining Solution. Agitate gently and replace the solution every 30-60 minutes until the background is clear and protein bands are distinct. This process can take several hours.
-
Washing and Storage: After destaining, wash the gel with deionized water and store it in the Storage Solution.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for SDS-PAGE protein staining and the logical relationship between the key steps.
Concluding Remarks
The choice between Acid Violet and Coomassie Brilliant Blue for SDS-PAGE protein staining depends on the specific requirements of the experiment. Coomassie Brilliant Blue remains the well-characterized and reliable workhorse for routine protein visualization, offering a good balance of sensitivity and ease of use. While concrete data for this compound is lacking, the available information on Acid Violet 17 suggests it could be a faster staining alternative with potentially higher sensitivity, particularly for isoelectric focusing applications. However, its performance and compatibility with downstream applications like mass spectrometry following SDS-PAGE require further validation. Researchers seeking to optimize their protein visualization workflows may consider investigating Acid Violet 17, keeping in mind the need for protocol adaptation and validation for their specific experimental context.
References
Validation of Acid Violet 7 Staining with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics and drug development, accurate quantification and identification of proteins are paramount. In-gel protein staining is a critical step in the workflow, enabling the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). The choice of stain significantly impacts the sensitivity of detection, the accuracy of quantification, and the compatibility with downstream analytical techniques such as mass spectrometry (MS).
This guide provides a comprehensive comparison of Acid Violet 7, an investigational protein stain, with established staining methods: Coomassie Brilliant Blue, Silver Staining, and Fluorescent Stains. The information presented is intended to assist researchers in making informed decisions for their experimental needs, with a focus on workflows requiring subsequent mass spectrometric analysis.
Performance Comparison of Protein Staining Methods
The selection of a protein stain is a trade-off between sensitivity, quantitative accuracy, cost, and compatibility with mass spectrometry. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound (Investigational) | Coomassie Brilliant Blue (G-250) | Silver Staining (MS-Compatible) | Fluorescent Stains (e.g., SYPRO Ruby) |
| Limit of Detection (LOD) | Data not available | ~10-50 ng[1] | ~0.5-5 ng[2][3] | ~0.25-1 ng[4][5] |
| Linear Dynamic Range | Data not available | ~2 orders of magnitude | Narrow, not ideal for quantification | 3-4 orders of magnitude |
| Mass Spectrometry Compatibility | Not established | Good, non-covalent binding | Requires specific MS-compatible protocols; can interfere with analysis | Excellent, no interference with tryptic digestion |
| Protocol Complexity | Simple | Simple | Moderate to Complex | Simple to Moderate |
| Cost | Low | Low | Moderate | High |
| Visualization | Visible Light | Visible Light | Visible Light | UV or Laser-based scanner required |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results. Below are the methodologies for each staining technique discussed.
Investigational Protocol for this compound Staining
Disclaimer: The following protocol is adapted from methodologies for chemically similar acid dyes and has not been extensively validated for mass spectrometry compatibility. Optimization is highly recommended.
Solutions Required:
-
Fixing Solution: 50% Methanol, 10% Acetic Acid
-
Staining Solution: 0.1% (w/v) this compound in 10% Acetic Acid
-
Destaining Solution: 10% Methanol, 5% Acetic Acid
-
Wash Solution: Deionized Water
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for 30-60 minutes with gentle agitation.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes.
-
Staining: Immerse the gel in the Staining Solution for 1-2 hours with gentle agitation.
-
Destaining: Transfer the gel to the Destaining Solution. Destain for 1-3 hours, changing the solution periodically until the protein bands are clearly visible against a low background.
-
Final Wash: Wash the gel with deionized water to remove residual destaining solution. The gel is now ready for imaging and subsequent processing for mass spectrometry.
Coomassie Brilliant Blue G-250 Staining Protocol (MS-Compatible)
Solutions Required:
-
Fixing Solution: 40% Methanol, 10% Acetic Acid
-
Staining Solution (Colloidal): Commercially available or prepared by dissolving 0.1% (w/v) Coomassie G-250 in a solution containing phosphoric acid and methanol/ammonium sulfate.
-
Wash Solution: Deionized Water
Procedure:
-
Fixation: Immerse the gel in Fixing Solution for 1 hour.
-
Washing: Wash the gel in deionized water for at least 30 minutes, with several changes of water to remove the fixer.
-
Staining: Incubate the gel in the colloidal Coomassie staining solution overnight with gentle agitation.
-
Washing: Briefly wash the gel with deionized water to remove excess surface stain. Extensive destaining is often not required with colloidal preparations.
-
Imaging: The gel can be imaged once the protein bands are clearly visible.
Mass Spectrometry-Compatible Silver Staining Protocol
Solutions Required:
-
Fixing Solution: 40% Ethanol, 10% Acetic Acid
-
Sensitizing Solution: 0.02% Sodium Thiosulfate
-
Silver Solution: 0.1% Silver Nitrate (chilled to 4°C)
-
Developing Solution: 0.04% Formalin in 2% Sodium Carbonate
-
Stopping Solution: 5% Acetic Acid
Procedure:
-
Fixation: Fix the gel in Fixing Solution for at least 1 hour.
-
Washing: Wash the gel thoroughly with ultrapure water for at least 30 minutes, with multiple water changes.
-
Sensitization: Sensitize the gel by incubating in 0.02% sodium thiosulfate for 1 minute.
-
Washing: Quickly rinse the gel with two changes of ultrapure water (20 seconds each).
-
Silver Incubation: Incubate the gel in cold 0.1% silver nitrate solution for 20 minutes at 4°C.
-
Washing: Briefly rinse the gel with two changes of ultrapure water.
-
Development: Develop the gel in the Developing Solution until the desired band intensity is reached. Immediately stop the reaction once the background begins to darken.
-
Stopping: Stop the development by adding the Stopping Solution for 10 minutes.
-
Final Wash: Wash the gel extensively with ultrapure water before imaging and band excision for mass spectrometry.
SYPRO Ruby Fluorescent Staining Protocol
Solutions Required:
-
Fixing Solution: 50% Methanol, 7% Acetic Acid
-
SYPRO Ruby Staining Solution: Commercially available
-
Wash Solution: 10% Methanol, 7% Acetic Acid
-
Final Wash: Deionized Water
Procedure:
-
Fixation: Fix the gel in 50% Methanol, 7% Acetic Acid for 30 minutes.
-
Staining: Incubate the gel in SYPRO Ruby staining solution for at least 3 hours to overnight with gentle agitation, protected from light.
-
Washing: Wash the gel in 10% Methanol, 7% Acetic Acid for 30 minutes to reduce background fluorescence.
-
Final Wash: Rinse the gel with deionized water before imaging.
-
Imaging: Visualize the gel using a UV or blue-light transilluminator or a laser-based scanner with appropriate excitation and emission filters.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the logical framework of this comparison, the following diagrams are provided.
Conclusion
The validation of any new laboratory method is critical for ensuring data quality and reproducibility. While this compound presents a potentially simple and cost-effective method for protein visualization, its performance characteristics and, most importantly, its compatibility with mass spectrometry have not been rigorously established. Researchers considering its use should undertake thorough validation studies.
For quantitative proteomics workflows that require high sensitivity and a broad dynamic range, fluorescent stains like SYPRO Ruby remain the gold standard. Coomassie Brilliant Blue offers a reliable and cost-effective alternative for less demanding applications where high sensitivity is not the primary concern. Mass spectrometry-compatible silver staining can provide high sensitivity but requires careful adherence to specific protocols to avoid interference with subsequent analysis. Ultimately, the choice of staining method should be guided by the specific requirements of the experiment, balancing the need for sensitivity, quantitative accuracy, and compatibility with downstream analytical techniques.
References
Unveiling the Specificity of Acid Violet 7: A Comparative Guide to Cellular Staining
For researchers, scientists, and drug development professionals, the precise staining of cellular components is paramount for accurate analysis. Acid Violet 7, a sulfonated azo dye, is commonly utilized for total protein staining. However, understanding its potential cross-reactivity with other cellular macromolecules is crucial for the confident interpretation of experimental results. This guide provides a comparative analysis of this compound and its alternatives, focusing on their performance, specificity, and the experimental protocols to evaluate them.
Executive Summary
Performance Comparison of Total Protein Stains
The choice of a total protein stain depends on factors such as sensitivity, reversibility, and compatibility with downstream applications. Below is a comparison of this compound and its common alternatives.
| Feature | This compound | Amido Black 10B | Coomassie Brilliant Blue R-250 | Ponceau S |
| Binding Mechanism | Electrostatic interaction with positively charged amino acid residues. | Binds to both positively charged and nonpolar protein regions. | Binds to basic and aromatic amino acid residues. | Binds to positively charged amino groups and non-polar regions. |
| Sensitivity | Moderate | High (reportedly higher than Coomassie Blue) | High (~50 ng) | Low (~250 ng) |
| Reversibility | Generally considered irreversible. | Reversible with difficulty. | Irreversible | Reversible |
| Linear Range | Data not readily available. | Good | Narrow | Good |
| Common Applications | Histology, total protein staining on membranes. | Total protein staining on membranes, forensic blood detection. | Gel and membrane protein staining. | Rapid verification of protein transfer on Western blot membranes. |
Assessing Cross-Reactivity: A Proposed Experimental Framework
Due to the limited direct data on this compound's cross-reactivity, a robust experimental approach is necessary to determine its specificity. A fluorescence polarization (FP) assay is a suitable method to quantify the binding affinity of the dye to various cellular components.[1][2][3]
Workflow for determining the binding affinity and specificity of this compound.
Signaling Pathways and Potential Off-Target Interactions
The primary interaction of this compound is with proteins. However, potential off-target binding to other macromolecules could lead to artifacts in experimental results. The following diagram illustrates the intended binding pathway and potential cross-reactive interactions.
Interaction pathways of this compound with cellular components.
Detailed Experimental Protocols
Objective: To quantify the binding affinity of this compound to proteins, nucleic acids, and lipids using a fluorescence polarization assay.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) and Lysozyme (as protein standards)
-
Calf Thymus DNA and Yeast RNA (as nucleic acid standards)
-
L-α-phosphatidylcholine (as a lipid standard)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer capable of measuring fluorescence polarization
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in PBS.
-
Prepare 1 mg/mL stock solutions of BSA, lysozyme, DNA, and RNA in PBS.
-
Prepare lipid vesicles from L-α-phosphatidylcholine in PBS using standard protocols (e.g., sonication or extrusion).
-
-
Fluorescence Polarization Assay:
-
Perform serial dilutions of each biomolecule (proteins, nucleic acids, lipids) in PBS in a 96-well black microplate.
-
Add this compound to each well to a final concentration of 1 µM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a fluorometer with appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the biomolecule concentration.
-
Fit the data to a one-site binding model to calculate the dissociation constant (Kd) for each biomolecule.
-
A lower Kd value indicates a higher binding affinity.
-
Conclusion
This compound is a valuable tool for total protein staining. While its anionic nature suggests a preference for binding to positively charged proteins over negatively charged nucleic acids and lipids, empirical data on its cross-reactivity is lacking. The provided experimental framework offers a robust method to quantify these interactions, enabling researchers to make more informed decisions about its application. For studies requiring high specificity, particularly in the context of complex cellular environments, a thorough evaluation of potential off-target binding is recommended. When reversible staining is necessary, Ponceau S presents a viable alternative, whereas for higher sensitivity, Amido Black 10B or Coomassie Brilliant Blue may be more appropriate, albeit with considerations for their largely irreversible nature.
References
A Researcher's Guide to Quantitative Protein Analysis: A Comparative Look at Acid Violet 7 and Other Staining Methodologies
For Immediate Release
The accurate determination of protein concentration on gels and western blot membranes is fundamental for reliable downstream applications, including the validation of antibody specificity and the elucidation of signaling pathway dynamics. This guide will delve into the performance of Acid Violet 7 and compare it with established staining methods such as Coomassie Brilliant Blue, Ponceau S, and the fluorescent stain SYPRO Ruby.
Performance Comparison of Protein Stains
The selection of an appropriate protein stain is contingent on the specific requirements of the experiment, including the desired sensitivity, linear dynamic range, and compatibility with downstream analyses. The following table summarizes the key quantitative performance characteristics of this compound and its alternatives.
| Feature | This compound (Acid Violet 17) | Coomassie Brilliant Blue R-250 | Ponceau S | SYPRO Ruby |
| Limit of Detection (LOD) | 1-2 ng/mm² (on IEF gels)[1] | ~50 ng[2] | ~200 ng | 0.25-1 ng[3] |
| Linear Dynamic Range | 1-100 µg (on IEF gels)[1] | Good, but can be non-linear at high concentrations | Good | Over three orders of magnitude |
| Staining Time | 5-10 minutes[1] | 30 minutes to 2 hours | ~1-10 minutes | 90 minutes to overnight |
| Reversibility | Reversible | Generally considered irreversible | Reversible | Irreversible |
| Compatibility with Mass Spectrometry | Not widely documented | Compatible | Compatible | Compatible |
| Primary Application | High sensitivity staining of IEF gels | General protein staining in gels | Rapid verification of protein transfer on membranes | High sensitivity protein detection in gels |
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible quantitative analysis. Below are the methodologies for the discussed protein staining techniques.
This compound (Colloidal Staining)
This protocol is adapted for polyacrylamide gels based on the principles of colloidal staining.
Solutions Required:
-
Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA)
-
Staining Solution (0.1-0.2%): 0.1-0.2 g this compound (also known as Acid Violet 17 or Serva Violet 17) dissolved in 100 mL of 10% (w/v) phosphoric acid.
-
Destaining Solution: 3% (w/v) Phosphoric acid
-
Wash Solution: Deionized water
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in the Fixing Solution for 20-30 minutes with gentle agitation.
-
Rinsing: Briefly rinse the gel with deionized water.
-
Staining: Immerse the gel in the Staining Solution for 5-10 minutes with gentle agitation.
-
Destaining: Transfer the gel to the Destaining Solution and agitate gently. Change the destaining solution periodically until a clear background is achieved and protein bands are well-defined. This may take 5-80 minutes depending on gel thickness.
-
Washing: Wash the gel with deionized water to remove excess destaining solution.
Coomassie Brilliant Blue R-250 Staining
A widely used method for visualizing proteins in polyacrylamide gels.
Solutions Required:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
Procedure:
-
Staining: Immerse the gel in the Staining Solution for 30 minutes to 2 hours with gentle agitation.
-
Destaining: Transfer the gel to the Destaining Solution and agitate. Change the solution several times until the background is clear and protein bands are distinct.
Ponceau S Staining
A rapid and reversible stain for verifying protein transfer to membranes.
Solutions Required:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Wash Solution: Deionized water.
Procedure:
-
Staining: After protein transfer, briefly rinse the membrane with deionized water. Incubate the membrane in the Ponceau S Staining Solution for 1-10 minutes at room temperature.
-
Destaining: Wash the membrane with deionized water until the protein bands are clearly visible against a faint background. The stain can be completely removed with further washing.
SYPRO Ruby Protein Gel Stain
A highly sensitive fluorescent stain for protein detection in gels.
Solutions Required:
-
Fixing Solution: 50% (v/v) methanol, 7% (v/v) acetic acid.
-
SYPRO Ruby Gel Stain: Ready-to-use solution.
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.
-
Final Wash: Deionized water.
Procedure:
-
Fixation: Immerse the gel in the Fixing Solution for at least 30 minutes with gentle agitation. For thicker gels, a longer fixation time is recommended.
-
Staining: Decant the fixing solution and add the SYPRO Ruby Gel Stain. Incubate for at least 3 hours to overnight, protected from light, with gentle agitation.
-
Washing: Decant the stain and wash the gel in the Wash Solution for 30 minutes.
-
Final Wash: Briefly rinse the gel with deionized water before imaging.
Visualizing Experimental Workflows
To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
References
A Comparative Analysis of the Degradation Efficiency of Acid Violet 7 and Reactive Black 5
This guide provides a detailed comparison of the degradation efficiency of two widely used azo dyes, Acid Violet 7 (AV7) and Reactive Black 5 (RB5). The comparison is based on experimental data from studies employing various advanced oxidation processes (AOPs) and microbial degradation methods. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking effective methods for the remediation of dye-contaminated wastewater.
Executive Summary
Both this compound and Reactive Black 5 are significant contributors to water pollution from textile and other industries.[1][2] Their complex aromatic structures make them resistant to conventional wastewater treatment methods.[2][3] This guide summarizes data from studies that have successfully degraded these dyes using techniques such as electro-Fenton (EF), photo-electro-Fenton (PEF), sonochemical oxidation, and microbial action.
The data indicates that both dyes can be effectively degraded, with PEF showing almost complete mineralization for both.[1] The choice of degradation method significantly impacts the efficiency and by-products. This guide presents the data in a structured format to aid in the selection of the most suitable degradation strategy.
Quantitative Data on Degradation Efficiency
The following table summarizes the degradation efficiency of this compound and Reactive Black 5 under different experimental conditions. The primary methods compared are electro-Fenton (EF) and photo-electro-Fenton (PEF).
| Dye | Treatment Method | Decolorization Efficiency (%) | TOC Decay (%) | Time (min) | Reference |
| This compound | Electro-Fenton (EF) | 95 | 87 | 70 | |
| Reactive Black 5 | Electro-Fenton (EF) | 96 | 68 | 70 | |
| This compound | Photo-Electro-Fenton (PEF) | ~100 | 97 | 70 | |
| Reactive Black 5 | Photo-Electro-Fenton (PEF) | ~100 | 95 | 70 | |
| This compound | Sonolysis + Fenton | ~100 | 80.9 | Not Specified | |
| Reactive Black 5 | Microbial (Bacillus albus DD1) | >98 | - | 38 hours | |
| Reactive Black 5 | Microbial (Pseudomonas entomophila BS1) | 93 | - | 120 hours |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key degradation techniques discussed.
Electro-Fenton (EF) and Photo-Electro-Fenton (PEF) Degradation
This protocol is based on the study by Salazar et al. (2012), which directly compared the degradation of AV7 and RB5.
1. Materials and Reagents:
-
This compound (250 mg L⁻¹)
-
Reactive Black 5 (250 mg L⁻¹)
-
Fe²⁺ ions (0.01 mM)
-
Sodium sulfate (Na₂SO₄) as the supporting electrolyte.
2. Reactor Setup:
-
An electrochemical cell with a glassy carbon mesh electrode as the cathode and a concentric outer steel mesh as the anode.
-
For PEF, a UV lamp is used to irradiate the solution.
3. Experimental Procedure:
-
The initial pH of the dye solution is adjusted to 3.
-
A constant current of 250 mA is applied.
-
The temperature is maintained at 35°C.
-
Samples are withdrawn at regular intervals to measure decolorization and Total Organic Carbon (TOC) decay.
4. Analytical Methods:
-
Decolorization: Measured by monitoring the decrease in absorbance at the maximum wavelength of each dye using a UV-Vis spectrophotometer.
-
Mineralization: Determined by measuring the Total Organic Carbon (TOC) decay.
Microbial Degradation of Reactive Black 5
This protocol is based on the study by Das et al. (2021) using Bacillus albus DD1.
1. Materials and Reagents:
-
Reactive Black 5 (50 mg/L)
-
Mineral Salt Medium (MSM)
-
Bacillus albus DD1 bacterial strain
2. Experimental Procedure:
-
The bacterial strain is inoculated into the MSM containing RB5.
-
The culture is incubated at 40°C and an alkaline pH of 9.
-
Uninoculated controls are run in parallel.
-
Samples are collected over 120 hours to measure decolorization.
3. Analytical Methods:
-
Decolorization: The percentage of decolorization is determined by measuring the absorbance of the supernatant at the dye's maximum wavelength using a spectrophotometer.
-
Degradation Products: Analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the breakdown products.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the photocatalytic degradation of dyes, a common advanced oxidation process.
Caption: Experimental workflow for photocatalytic dye degradation.
Comparative Degradation Efficiency Diagram
The following diagram provides a visual comparison of the degradation efficiencies of this compound and Reactive Black 5 using the Electro-Fenton and Photo-Electro-Fenton methods based on TOC decay.
Caption: TOC decay of AV7 and RB5 with EF and PEF methods.
Conclusion
The degradation of both this compound and Reactive Black 5 is achievable through various advanced oxidation and biological methods. The Photo-Electro-Fenton (PEF) process demonstrates high efficiency in mineralizing both dyes, achieving over 95% TOC decay for both in a relatively short time. While the Electro-Fenton (EF) process is also effective for decolorization, its mineralization efficiency for Reactive Black 5 is lower than for this compound.
Microbial degradation presents an environmentally friendly alternative, with specific bacterial strains showing high decolorization percentages for Reactive Black 5. The choice of the optimal degradation method will depend on factors such as the concentration of the dye, the presence of other pollutants, and cost-effectiveness. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions for their specific applications.
References
- 1. scispace.com [scispace.com]
- 2. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Acid Violet 17 as an Alternative for Bloodstain Enhancement: A Comparative Guide
In the field of forensic science, the enhancement of faint or latent bloodstains is a critical step in crime scene investigation. While various chemical reagents are available, this guide focuses on Acid Violet 17 and its performance compared to other commonly used protein stains, namely Amido Black and Coomassie Blue. This document provides a detailed comparison of these dyes, their mechanisms of action, and experimental protocols for their application in the enhancement of blood-contaminated impressions.
Mechanism of Action: Protein Staining
The primary application of Acid Violet 17, Amido Black, and Coomassie Blue in forensic science is for the enhancement of footwear and fingerprint impressions in blood.[1] All three are acid dyes that work by staining the protein components of blood, primarily hemoglobin.[1][2][3] The dye molecules, which are anionic (negatively charged), bind to the cationic (positively charged) sites on proteins, forming a stable, colored complex that renders the bloodstain more visible.[4]
Comparative Performance
The selection of a staining agent often depends on the nature of the surface on which the bloodstain is present (porous, non-porous, or semi-porous) and the desired contrast.
| Feature | Acid Violet 17 | Amido Black | Coomassie Blue |
| Color of Stained Blood | Purple | Blue-black | Deep blue |
| Primary Application | Enhancement of blood impressions on various surfaces. | Enhancement of blood impressions on various surfaces. | Primarily for protein staining in gel electrophoresis, also used for bloodstain enhancement on non-porous surfaces. |
| Performance on Porous Surfaces | Can be more effective than some Amido Black formulations, but background staining can be an issue. | Effective, but can cause significant background staining. Water-based formulations are generally preferred to reduce this. | Less commonly used on porous surfaces due to high background staining. |
| Performance on Non-Porous Surfaces | Effective. | Effective, with methanol-based formulations providing greater staining power. | Effective, known for strong contrast and clarity. |
| Fluorescence | Stained prints can exhibit faint fluorescence when excited with green light (480-545 nm). | Does not fluoresce. | Not typically used for its fluorescent properties in this application. |
| Qualitative Comparison | On some porous surfaces, Acid Violet 17 has shown to be more effective than water- and methanol-based Amido Black, and similar in performance to a water/ethanol/acetic acid formulation of Amido Black. | One study found Amido Black to provide the best overall results in a comparison of four blood enhancement reagents. | Offers strong visual contrast in white light. |
Experimental Protocols
Detailed methodologies for the application of Acid Violet 17, Amido Black, and Coomassie Blue for the enhancement of bloodstains are provided below. It is crucial to note that prior to staining, blood impressions should be fixed to prevent loss of detail. A common fixative is a 2% solution of 5-sulfosalicylic acid in water.
Acid Violet 17 Staining Protocol
This protocol is adapted from forensic science guidelines for the enhancement of fingerprints and shoeprints in blood.
Reagents:
-
Fixative Solution: 2% (w/v) 5-sulfosalicylic acid in deionized water.
-
Acid Violet 17 Staining Solution:
-
Acid Violet 17 powder: 1 g
-
Glacial Acetic Acid: 50 mL
-
Ethanol (95%): 200 mL
-
Deionized Water: 750 mL
-
-
Destaining Solution:
-
Glacial Acetic Acid: 50 mL
-
Ethanol (95%): 200 mL
-
Deionized Water: 750 mL
-
Procedure:
-
Fixation: Apply the fixative solution to the bloodstain and leave for a minimum of three minutes. This can be done by spraying or immersing the item.
-
Staining: Immerse the item in the Acid Violet 17 staining solution for 1-3 minutes. Alternatively, the solution can be applied with a wash bottle or pipette.
-
Rinsing/Destaining: Rinse the surface with the destaining solution until the background is sufficiently clear and the stained impression shows good contrast.
-
Drying: Allow the item to air dry completely.
-
Visualization: The stained impressions will appear purple and can be photographed under white light. For fluorescent viewing, use an alternate light source in the 490-575 nm range with red goggles.
Amido Black Staining Protocol
This protocol is based on a commonly used water-based formulation for forensic applications.
Reagents:
-
Fixative Solution: 2% (w/v) 5-sulfosalicylic acid in deionized water.
-
Amido Black Staining Solution (Aqueous):
-
Amido Black powder: 2 g
-
Citric acid: 20 g
-
Deionized Water: 1 L
-
-
Rinse Solution: Deionized water.
Procedure:
-
Fixation: Immerse the article in the fixative solution for five to six minutes.
-
Staining: Immerse the article in the Amido Black working solution for three to four minutes.
-
Rinsing: Immerse the article in distilled water to remove excess stain.
-
Drying: Allow the article to dry at room temperature.
-
Visualization: The stained impressions will appear blue-black and can be photographed.
Coomassie Blue Staining Protocol
This protocol is a general method for protein staining and can be adapted for bloodstain enhancement on non-porous surfaces.
Reagents:
-
Fixing Solution: 50% ethanol, 10% acetic acid in deionized water.
-
Coomassie Blue Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid in deionized water.
-
Destaining Solution: 20-40% methanol, 10% acetic acid in deionized water.
Procedure:
-
Fixation: Soak the item in the fixing solution for at least 15 minutes.
-
Staining: Immerse the item in the Coomassie Blue staining solution for 10-20 minutes. Gentle agitation can improve staining.
-
Destaining: Transfer the item to the destaining solution. Change the destaining solution several times until the background is clear and the protein bands are distinct.
-
Drying: Allow the item to air dry.
-
Visualization: The stained impressions will appear as distinct blue bands.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the staining protocols.
Conclusion
Acid Violet 17 is a valuable tool for the enhancement of bloodstains in forensic applications, offering an effective alternative to more traditional reagents like Amido Black. The choice between Acid Violet 17, Amido Black, and Coomassie Blue will depend on the specific circumstances of the investigation, including the type of surface and the need for subsequent analysis. While qualitative comparisons exist, further quantitative studies would be beneficial to establish a more definitive hierarchy of performance for these reagents on various substrates. The provided protocols and workflows offer a foundation for the standardized application of these techniques in a laboratory setting.
References
Unveiling the Mutagenic Potential of Acid Violet 7 and Its Transformation Products: A Comparative Analysis
A comprehensive evaluation of the genotoxic risks associated with the commercial azo dye Acid Violet 7 and its degradation byproducts reveals a significant increase in mutagenicity following initial breakdown, which is subsequently eliminated through further aerobic degradation. This guide provides a comparative analysis of the mutagenic profiles of this compound and its metabolites, supported by experimental data from in vitro and in vivo studies.
This compound (AV7), a widely used azo dye in the textile, cosmetic, and paper industries, has come under scrutiny due to the potential toxicological risks posed by the dye itself and the aromatic amines released upon its breakdown.[1][2] This guide synthesizes key research findings on the mutagenicity of AV7 and its principal degradation products, offering a valuable resource for researchers, scientists, and professionals in drug development and chemical safety assessment.
Comparative Mutagenicity: A Tabular Summary
The mutagenic activity of this compound and its degradation products has been primarily assessed using the Ames test, which screens for the ability of a chemical to induce mutations in specific strains of Salmonella typhimurium. The results, both with and without metabolic activation (S9 mix), are summarized below.
| Compound/Extract | Ames Test Condition | Result | Reference |
| This compound (AV7) | Without S9 Mix | Non-mutagenic | [1] |
| With S9 Mix | Non-mutagenic | [1] | |
| Static Biodegradation Extract of AV7 | Without S9 Mix | Significantly Mutagenic | [1] |
| With S9 Mix | Significantly Mutagenic | ||
| Shaken (Aerobic) Biodegradation Extract of AV7 | Without S9 Mix | Non-mutagenic | |
| With S9 Mix | Non-mutagenic | ||
| 4'-aminoacetanilide (4'-AA) | With S9 Mix | Strongly Mutagenic | |
| 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid (5-ANDS) | With S9 Mix | Limited Mutagenicity |
Note: The static biodegradation of AV7 by Pseudomonas putida mt-2 leads to the formation of mutagenic aromatic amines. In contrast, shaken, aerobic incubation allows for the further breakdown of these amines, resulting in the detoxification of the mixture.
In addition to the in vitro Ames test, in vivo studies in mice have demonstrated that this compound and its static biodegradation products can induce chromosomal aberrations, lipid peroxidation, and inhibit acetylcholinesterase in bone marrow. The toxicity was observed to increase significantly after static biodegradation but was eliminated after shaken incubation, corroborating the findings of the Ames test.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of these findings.
Ames Test (Salmonella/Microsome Mutagenicity Assay)
The Ames test is a widely used method for identifying chemical substances that can cause genetic mutations. A modified protocol is often necessary for azo dyes to facilitate their reductive cleavage into aromatic amines.
Key Steps:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used to detect frameshift and base-pair substitution mutations, respectively.
-
Metabolic Activation (S9 Mix): A rat liver S9 fraction is used to simulate mammalian metabolism, which can convert chemicals into their mutagenic forms. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance the azoreductase activity.
-
Exposure: The test compound is incubated with the bacterial culture and the S9 mix (or a buffer control). A pre-incubation step is often employed to allow for the metabolic conversion of the compound.
-
Plating: The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Micronucleus Assay
The in vivo micronucleus test is a toxicological screening method used to assess for genotoxic compounds by detecting damage to chromosomes or the mitotic apparatus in erythroblasts of mouse bone marrow.
Key Steps:
-
Animal Dosing: Mice are administered the test substance, typically via intraperitoneal injection, at varying doses.
-
Sample Collection: At specific time points after dosing, bone marrow is extracted from the femurs.
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and smeared onto microscope slides.
-
Staining: The slides are stained to visualize the polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs), as well as any micronuclei present.
-
Analysis: The frequency of micronucleated PCEs (MNPCEs) is determined by scoring a set number of PCEs per animal under a microscope. An increase in the frequency of MNPCEs in treated animals compared to a control group indicates induced chromosomal damage.
Visualizing the Processes
To better illustrate the experimental workflow and the degradation pathway of this compound, the following diagrams are provided.
Caption: Degradation pathway of this compound.
Caption: Workflow of the Ames mutagenicity test.
Conclusion
The available evidence strongly indicates that while this compound itself may not be mutagenic, its degradation under certain conditions can lead to the formation of potent mutagenic byproducts. Specifically, the aromatic amine 4'-aminoacetanilide, a product of azoreduction, exhibits significant mutagenic activity. However, further aerobic biodegradation appears to effectively detoxify these intermediates, rendering the final mixture non-mutagenic. This highlights the critical importance of considering the complete lifecycle and environmental fate of azo dyes when assessing their toxicological risks. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to evaluate the mutagenicity of this compound and to inform the development of safer alternatives and effective bioremediation strategies.
References
A Comparative Performance Analysis of Acid Violet 7 and Other Azo Dyes in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Dye Performance
In the multifaceted world of textile chemistry, the selection of dyes is a critical decision influencing not only the aesthetic qualities of the final product but also its durability and performance. This guide offers a detailed comparison of Acid Violet 7, an azo dye, against other commonly used azo dyes in textile applications. By presenting key experimental data on performance indicators such as color fastness, dye uptake, and exhaustion rates, this document aims to provide researchers, scientists, and professionals in drug development with the necessary information to make informed decisions for their specific applications.
Executive Summary
This guide provides a comparative analysis of the dyeing performance of this compound against three other azo dyes: Acid Red 88, Acid Yellow 36, and Acid Blue 113. The evaluation focuses on their efficacy in dyeing protein fibers like wool and silk, and synthetic polyamides such as nylon. The key performance metrics examined are color fastness (to washing, rubbing, and light), dye uptake, and dye exhaustion. The data presented is a collation of findings from various scientific studies.
Overall, the selection of the most suitable dye is contingent on the specific requirements of the application, balancing the need for vibrant coloration with long-term stability and dyeing efficiency. While some dyes exhibit superior fastness in one aspect, they may be surpassed by others in different performance categories.
Comparative Performance Data
The following tables summarize the quantitative data gathered from various experimental studies, providing a clear comparison of the performance of this compound and other selected azo dyes on different textile fibers.
Table 1: Color Fastness Properties of Selected Azo Dyes
| Dye Name | Fiber | Light Fastness (Blue Wool Scale, 1-8) | Wash Fastness (Grey Scale, 1-5) | Rubbing Fastness (Grey Scale, 1-5) |
| This compound | Wool | 4[1] | Staining: 2[1] | - |
| Nylon | 4-5 | - | - | |
| Silk | - | - | - | |
| Acid Red 88 | Wool | 3-4[2] | - | - |
| Nylon | 3[2] | - | - | |
| Silk | 3-4[2] | - | - | |
| Acid Yellow 36 | Wool | 4 | 2 | - |
| Nylon | 3-4 | - | - | |
| Silk | - | - | - | |
| Acid Blue 113 | Wool | 4-5 | Fading: 3, Staining: 1 | Dry: 5 |
| Nylon | 4 | Fading: 4, Staining: 5 | - | |
| Silk | - | - | - |
Note: A higher number indicates better fastness. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent). The Grey Scale for assessing staining and color change ranges from 1 (poor) to 5 (excellent).
Table 2: Dye Uptake and Exhaustion Percentages of Selected Azo Dyes
| Dye Name | Fiber | Dye Uptake (%) | Exhaustion (%) |
| This compound | Wool | - | 89 |
| Nylon | - | 94 | |
| Acid Red 88 | - | - | 97.87 - 99.73 (Adsorption %) |
| Acid Yellow 36 | - | - | - |
| Acid Blue 113 | - | >85 (Removal %) | - |
Note: Dye uptake refers to the amount of dye absorbed by the fiber, while exhaustion refers to the percentage of dye removed from the dyebath.
Experimental Protocols
To ensure the reproducibility and comparability of the data presented, it is crucial to adhere to standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Textile Dyeing Protocol (General)
This protocol outlines a general procedure for dyeing wool, silk, or nylon fabrics with acid dyes.
Materials:
-
Textile fabric (wool, silk, or nylon)
-
Acid dye (e.g., this compound)
-
Acetic acid or sulfuric acid (to adjust pH)
-
Glauber's salt (sodium sulfate) as a leveling agent
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Spectrophotometer
Procedure:
-
Pre-treatment: The fabric is first scoured to remove any impurities, oils, or sizes that might interfere with dye uptake. This is typically done by washing the fabric in a solution of a non-ionic detergent at an elevated temperature.
-
Dye Bath Preparation: A dyebath is prepared with a specific liquor ratio (e.g., 1:20, meaning 20 parts water to 1 part fabric by weight). The required amount of dye, acetic acid (to achieve a pH of 4.5-5.5), and Glauber's salt are dissolved in water.
-
Dyeing: The pre-wetted fabric is introduced into the dyebath at a starting temperature of around 40°C. The temperature is gradually raised to the dyeing temperature (typically 90-100°C) at a rate of 1-2°C per minute.
-
Dyeing Cycle: The dyeing is continued at the set temperature for a specified duration (e.g., 45-60 minutes) to allow for dye penetration and fixation.
-
Cooling and Rinsing: After the dyeing cycle, the dyebath is slowly cooled down. The dyed fabric is then removed and rinsed thoroughly with cold water to remove any unfixed dye from the surface.
-
Soaping: A final washing step, known as soaping, is often carried out with a non-ionic detergent to improve fastness properties.
-
Drying: The fabric is then dried at room temperature or in an oven at a controlled temperature.
Determination of Dye Uptake and Exhaustion
The percentage of dye exhaustion from the dyebath can be determined spectrophotometrically.
Procedure:
-
Measure the initial absorbance of the dyebath solution at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.
-
After the dyeing process is complete, measure the final absorbance of the residual dyebath.
-
The percentage of dye exhaustion (%E) is calculated using the following formula:
%E = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Color Fastness Testing
1. Color Fastness to Washing (ISO 105-C06):
-
A specimen of the dyed fabric is stitched together with a multi-fiber strip (containing different types of fibers).
-
The composite specimen is then washed in a standard detergent solution at a specified temperature and time in a launder-o-meter.
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed fabric and the staining of the multi-fiber strip are assessed using the Grey Scale.
2. Color Fastness to Rubbing (Crocking) (ISO 105-X12):
-
A conditioned, dyed fabric specimen is placed on the base of a crockmeter.
-
A standard white cotton cloth is mounted on the rubbing finger of the crockmeter.
-
The test is performed for a specified number of cycles for both dry and wet rubbing (the white cloth is wetted with distilled water for the wet test).
-
The staining on the white cotton cloth is then evaluated using the Grey Scale for staining.
3. Color Fastness to Light (ISO 105-B02):
-
Specimens of the dyed fabric are exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.
-
Simultaneously, a set of standard blue wool references with known lightfastness ratings are exposed under the same conditions.
-
The fading of the test specimen is compared with the fading of the blue wool standards.
-
The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the test specimen.
Visualizing the Dyeing Process and Performance Comparison
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the textile dyeing workflow and a logical comparison of the key performance indicators.
References
Safety Operating Guide
Proper Disposal of Acid Violet 7: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Acid Violet 7, an azo dye, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal. This compound is classified as a hazardous substance, with potential risks of cancer and skin sensitization.[1] Furthermore, as an azo dye, it has the potential to break down into carcinogenic aromatic amines, posing a threat to both human health and the environment.[1][2]
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While some classifications note it as not meeting the criteria for a hazardous substance under specific regulations[3][4], it is prudent to handle it with care due to conflicting information and its nature as an azo dye. Some sources indicate it is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective clothing (lab coat)
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A dust respirator to prevent inhalation of powder
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and contamination:
| Spill Size | Procedure |
| Minor Spill | 1. Use dry clean-up methods to avoid generating dust.2. Gently dampen the spilled material with water to prevent it from becoming airborne before sweeping.3. Alternatively, use a vacuum cleaner equipped with a HEPA filter.4. Place the collected material into a suitable, labeled container for disposal. |
| Major Spill | 1. Evacuate the immediate area and restrict access.2. Alert emergency responders and inform them of the location and nature of the hazard.3. Move upwind from the spill to avoid inhaling any dust or fumes. |
Step-by-Step Disposal Procedure
Adherence to a systematic disposal process is mandatory to ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Academic laboratories may have the option to follow the EPA's Subpart K regulations.
1. Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated materials like paper towels and PPE, in a designated waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
2. Container Requirements:
-
Use a container that is chemically compatible with this compound.
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the name "this compound."
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from incompatible materials.
-
Regularly inspect the storage area for any signs of leaks or container degradation.
4. Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.
-
Landfill disposal may be an option in some jurisdictions, but containers should be punctured to prevent reuse.
-
Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination. Azo dyes are considered environmental pollutants due to their discharge into waterways.
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acid Violet 7
Essential protocols and safety measures for the use and disposal of Acid Violet 7 in laboratory settings, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, a sulfonated azo dye. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the responsible disposal of chemical waste.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound in its solid, powdered form or as a solution, a comprehensive approach to safety, combining appropriate PPE and engineering controls, is mandatory.[1] The following table summarizes the required protective measures.
| Control Type | Equipment/Practice | Purpose | Source(s) |
| Engineering Controls | Chemical Fume Hood | To control airborne levels of the substance, especially when handling the powder or creating solutions. | [1] |
| Eyewash Station & Safety Shower | For immediate decontamination in case of accidental exposure. | [1] | |
| Adequate Ventilation | To minimize dust generation and accumulation. | [1] | |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | To protect eyes from dust particles and splashes. | [2] |
| Hand Protection | Chemical-resistant Gloves (Nitrile or Rubber) | To prevent skin contact with the dye. | |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. | |
| Respiratory Protection | Dust Mask or Approved Respirator | To prevent inhalation of dust particles, especially when handling the powder. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed, light-resistant container. Keep it segregated from incompatible materials such as strong oxidizing and reducing agents.
Preparation of Solutions
-
Precaution: All preparation of this compound solutions should be conducted within a certified chemical fume hood to avoid inhalation of the powder.
-
Procedure:
-
Don all required PPE.
-
Carefully weigh the desired amount of this compound powder.
-
Slowly add the powder to the solvent (e.g., distilled water) while stirring to prevent clumping and dust generation.
-
Ensure the solution is fully dissolved before use.
-
Label the solution container with the chemical name, concentration, date of preparation, and any relevant hazard warnings.
-
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled material, avoiding dust generation.
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and alert the appropriate safety personnel.
-
Restrict access to the spill area.
-
Follow established institutional procedures for large chemical spills.
-
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure | Source(s) |
| Solid this compound Waste | Place in a clearly labeled, sealed container for hazardous waste. Arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | |
| Aqueous Waste (Solutions) | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. Arrange for disposal through a licensed chemical waste disposal service. | |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, labeled container for solid hazardous waste. | |
| Empty Containers | Triple rinse with an appropriate solvent. The rinsate should be collected as hazardous aqueous waste. Puncture the container to prevent reuse and dispose of it in accordance with institutional guidelines, which may include recycling or landfill. |
Experimental Protocol: Staining of Immobiline Gels and Strips with Acid Violet
This protocol is adapted from a procedure for Acid Violet 17 and can be used as a starting point for staining proteins in polyacrylamide gels with this compound. Optimization may be necessary.
Solutions Required:
-
Fixing Solution: 20% Trichloroacetic Acid (TCA) in deionized water.
-
Rinsing Solution: 3% Phosphoric Acid in deionized water.
-
Staining Stock Solution (1%): 1 g this compound in 100 ml of deionized water. Heat to 50-60°C with magnetic stirring to dissolve.
-
Staining Solution (0.1%): 20 ml of 1% Acid Violet stock solution mixed with 180 ml of 11% Phosphoric Acid.
-
Destaining Solution: 3% Phosphoric Acid in deionized water.
-
Impregnation Solution: 5% Glycerol in deionized water.
Procedure:
-
Fixation: Submerge the gel in the 20% TCA fixing solution for 30 to 60 minutes.
-
Rinsing: Briefly rinse the gel with the 3% phosphoric acid rinsing solution for 1 minute.
-
Staining: Immerse the gel in the 0.1% acid violet staining solution for 10 minutes.
-
Destaining: Transfer the gel to the 3% phosphoric acid destaining solution until the background is clear and protein bands are distinct.
-
Washing: Wash the gel three times with deionized water, for 1 minute each time.
-
Impregnation: Impregnate the gel with the 5% glycerol solution for long-term storage.
Safe Handling Workflow
The following diagram illustrates the key decision points and procedures for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
